5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHCZOBPABYIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276169 | |
| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20725-32-0 | |
| Record name | 20725-32-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Chemical Structure of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with methyl, phenyl, and carboxylic acid groups. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(C(=O)O)N(N=N1)C2=CC=CC=C2 |
| CAS Number | 20725-32-0 |
Synthesis and Crystallography
The synthesis of this compound is reported to proceed via the reaction of azidobenzene with ethyl acetoacetate.[1][2][3] This reaction is a classical approach to forming substituted 1,2,3-triazoles.
Experimental Protocol: Synthesis of this compound
While a detailed, step-by-step protocol with reaction conditions, work-up, and purification is not explicitly available in the reviewed literature, a general procedure can be inferred from related syntheses.[4]
Materials:
-
Azidobenzene
-
Ethyl acetoacetate
-
Base (e.g., sodium ethoxide)
-
Ethanol (or other suitable solvent)
-
Acid for work-up (e.g., hydrochloric acid)
Procedure Outline:
-
A solution of a suitable base, such as sodium ethoxide, is prepared in an anhydrous solvent like ethanol.
-
Ethyl acetoacetate is added to the basic solution to form the corresponding enolate.
-
Azidobenzene is then added to the reaction mixture.
-
The reaction is stirred, likely at room temperature or with gentle heating, for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is subjected to an acidic work-up to neutralize the base and precipitate the carboxylic acid.
-
The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system such as ethanol/water.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction.[1] The compound crystallizes in the monoclinic system. Key crystallographic parameters are summarized below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.616(3) |
| b (Å) | 7.7189(15) |
| c (Å) | 12.606(2) |
| β (°) | 113.18(3) |
| Volume (ų) | 2112.5(8) |
| Z | 8 |
The molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups.[1]
Spectroscopic Analysis for Structure Elucidation
Spectroscopic analysis is paramount for the confirmation of the chemical structure. While specific experimental spectra for the title compound are not available, the expected spectral characteristics can be predicted based on its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the methyl, phenyl, and carboxylic acid groups.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | 2.3 - 2.8 | Singlet | 3H |
| Aromatic -H | 7.3 - 7.8 | Multiplet | 5H |
| -COOH | > 10 | Singlet (broad) | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ | 10 - 15 |
| Aromatic C-H | 125 - 135 |
| Aromatic C (quaternary) | 135 - 145 |
| C4-Triazole | 140 - 150 |
| C5-Triazole | 145 - 155 |
| -COOH | 160 - 170 |
FT-IR Spectroscopy
The infrared spectrum is useful for identifying the key functional groups present in the molecule.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | Stretch | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | Stretch | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |
| C=O (Carboxylic acid) | Stretch | 1680-1720 | Strong |
| C=C (Aromatic) | Stretch | 1450-1600 | Medium |
| C-N Stretch | Stretch | 1000-1350 | Medium |
| N=N (Triazole) | Stretch | 1400-1500 | Medium |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | m/z | Description |
| [M]⁺ | 203 | Molecular Ion |
| [M-H₂O]⁺ | 185 | Loss of water |
| [M-COOH]⁺ | 158 | Loss of carboxylic acid group |
| [C₆H₅N₂]⁺ | 105 | Phenyl diazonium fragment |
| [C₆H₅]⁺ | 77 | Phenyl fragment |
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing specific signaling pathways or biological activities associated with this compound. The 1,2,3-triazole scaffold is, however, a well-known pharmacophore present in a variety of biologically active compounds, suggesting potential for future investigation into the pharmacological properties of this specific molecule.[5]
The structural elucidation workflow can be visualized as follows:
Caption: Workflow for the synthesis and structural elucidation of the title compound.
Conclusion
This technical guide has synthesized the available information for the structural elucidation of this compound. While a complete experimental dataset is not fully available in the literature, the combination of established synthetic routes, detailed crystallographic data, and predictive spectroscopic analysis provides a robust framework for the identification and characterization of this compound. Further experimental work is necessary to fully characterize its spectroscopic properties and to explore its potential biological activities.
References
An In-Depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3,4-Trimethoxybenzaldehyde (CAS No: 2103-57-3), a pivotal intermediate in modern medicinal chemistry. While the initial query referenced CAS 20725-32-0, that number corresponds to 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with limited publicly available data for an in-depth guide. The extensive documentation available for 2,3,4-Trimethoxybenzaldehyde, particularly its role as a precursor to the anti-anginal drug Trimetazidine, suggests it is the likely compound of interest for an audience in drug development.[1][2]
Core Physical and Chemical Properties
2,3,4-Trimethoxybenzaldehyde is a white to pale yellow crystalline powder.[3][4] Its molecular structure consists of a benzaldehyde ring substituted with three methoxy groups at the 2, 3, and 4 positions, which imparts unique reactivity and solubility characteristics.[5]
Table 1: Physicochemical Data for 2,3,4-Trimethoxybenzaldehyde
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄[6][7][8] |
| Molecular Weight | 196.20 g/mol [6][7][8] |
| Melting Point | 38-40 °C[3][6] |
| Boiling Point | 168-170 °C @ 12 mmHg[3] |
| Density | 1.1 ± 0.1 g/cm³[6] |
| Flash Point | 113 °C (closed cup) |
| Refractive Index | n20/D 1.5547 (lit.)[3] |
| LogP | 1.47[6] |
| IUPAC Name | 2,3,4-trimethoxybenzaldehyde[7] |
| SMILES | COC1=C(C(=C(C=C1)C=O)OC)OC[7] |
| InChIKey | UCTUXUGXIFRVGX-UHFFFAOYSA-N[7] |
Experimental Protocols
Synthesis of 2,3,4-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction
A prevalent method for synthesizing 2,3,4-Trimethoxybenzaldehyde is the formylation of 1,2,3-trimethoxybenzene.[3]
Methodology:
-
Reaction Setup: 1,2,3-trimethoxybenzene is dissolved in an excess of dimethylformamide (DMF).
-
Reagent Addition: Phosphorus oxychloride (POCl₃) is added dropwise to the solution while maintaining the temperature at 20-25°C.
-
Heating: The reaction mixture is subsequently heated to 70-85°C and stirred for several hours to ensure the completion of the formylation.[9]
-
Quenching: Upon completion, the reaction mixture is cooled and then carefully poured into ice water to hydrolyze the intermediate iminium salt.[9]
-
Isolation and Purification: The product is extracted from the aqueous layer using an organic solvent such as toluene. The organic extract is washed with an aqueous alkali solution and then with a saturated sodium chloride solution.[9] The final product is obtained after solvent evaporation and can be further purified by vacuum distillation or crystallization.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 [chemicalbook.com]
- 4. 2,3,4-Trimethoxybenzaldehyde, 99% 2103-57-3 India [ottokemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,3,4-Trimethoxybenzaldehyde | CAS#:2103-57-3 | Chemsrc [chemsrc.com]
- 7. 2,3,4-Trimethoxybenzaldehyde | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
Unveiling the Solid-State Architecture of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols, and structural insights.
Core Findings
The title compound, with the chemical formula C₁₀H₉N₃O₂, crystallizes in a monoclinic system.[1] The molecular structure is characterized by the formation of inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups.[1][2][3] A notable feature of this structure is the significant shift of the hydrogen atom in the O—H⋯O hydrogen bond towards the acceptor oxygen atom.[1][2][3] The dihedral angle between the triazole and phenyl rings is 41.85 (1)°.[1]
Crystallographic Data Summary
The crystal data and structure refinement details for this compound are summarized in the tables below. This quantitative data provides the fundamental parameters defining the solid-state arrangement of the molecule.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₀H₉N₃O₂ |
| Formula Weight | 203.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a | 23.616(3) Å |
| b | 7.7189(15) Å |
| c | 12.606(2) Å |
| α | 90° |
| β | 113.18(3)° |
| γ | 90° |
| Volume | 2112.5(8) ų |
| Z | 8 |
| Density (calculated) | 1.279 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| Crystal Size | 0.20 x 0.18 x 0.15 mm |
| Data Collection | |
| Theta range for data collection | 2.2 to 27.5° |
| Index ranges | -30 ≤ h ≤ 30, -9 ≤ k ≤ 9, -16 ≤ l ≤ 16 |
| Reflections collected | 10370 |
| Independent reflections | 2400 [R(int) = 0.053] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2400 / 0 / 141 |
| Goodness-of-fit on F² | 1.08 |
| Final R indices [I > 2σ(I)] | R1 = 0.062, wR2 = 0.148 |
| R indices (all data) | R1 = 0.098, wR2 = 0.165 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]
Table 2: Hydrogen Bond Geometry
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| O1—H1···O2ⁱ | 1.25(4) | 1.38(4) | 2.617(2) | 178(4) |
Symmetry code: (i) -x+1, -y+1, -z+1. This data highlights the key intermolecular interaction forming the inversion dimer.[1][2][3]
Experimental Protocols
The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis are detailed below, based on the methodologies reported in the literature.[1]
Synthesis of this compound
The synthesis of the title compound was achieved by reacting azidobenzene with ethyl acetoacetate.[1][2] This reaction is a classical example of a Huisgen cycloaddition, a common method for forming 1,2,3-triazole rings.
Materials:
-
Azidobenzene
-
Ethyl acetoacetate
-
95% Ethanol
-
Water
Procedure:
-
The synthesis follows the established method reported by El Khadem et al. (1968).[1]
-
Azidobenzene is reacted with ethyl acetoacetate to yield the ethyl ester of the target molecule.
-
The resulting ester is then hydrolyzed to the carboxylic acid.
Crystallization
Single crystals suitable for X-ray diffraction were obtained through slow evaporation.
Procedure:
-
Dissolve the synthesized this compound in a 95% ethanol/water solution.
-
Allow the solution to evaporate slowly at room temperature.
-
Colorless prisms with an average size of 0.5 x 0.8 x 1.0 mm were obtained.
X-ray Diffraction Analysis
The crystal structure was determined using single-crystal X-ray diffraction.
Instrumentation and Software:
-
Diffractometer: Rigaku SCXmini[1]
-
Radiation Source: Mo Kα radiation[1]
-
Software: CrystalClear (Rigaku, 2005) for absorption correction.[1]
Data Collection Protocol:
-
A suitable single crystal (0.20 x 0.18 x 0.15 mm) was mounted on the diffractometer.[1]
-
The crystal was maintained at a constant temperature of 293(2) K during data collection.[1]
-
Diffraction data were collected using Mo Kα radiation.
-
A total of 10370 reflections were measured.[1]
-
A multi-scan absorption correction was applied to the data.[1]
Structure Solution and Refinement:
-
The structure was solved by direct methods.
-
The refinement was carried out by full-matrix least-squares on F².
-
Hydrogen atoms were treated with a mixture of independent and constrained refinement.
-
The final R-factor for reflections with I > 2σ(I) was 0.062.[1]
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from synthesis to final structural analysis.
Caption: Experimental workflow from synthesis to crystal structure determination.
Conclusion
This guide provides a comprehensive overview of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers working with this and related molecular scaffolds. The formation of robust hydrogen-bonded dimers is a key feature of its solid-state packing, which may influence its physical properties and potential applications.
References
Spectroscopic and Synthetic Profile of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway of the heterocyclic compound, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The information presented herein is intended to support research and development activities by providing detailed experimental methodologies, tabulated spectral data, and a clear visualization of its synthesis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.7 - 7.5 | Multiplet | 5H | Phenyl (-C₆H₅) |
| ~2.6 | Singlet | 3H | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | Carboxylic Acid Carbonyl (C=O) |
| ~145.0 | Triazole Ring Carbon (C-5) |
| ~140.0 | Triazole Ring Carbon (C-4) |
| ~136.0 | Phenyl Ring Carbon (C-1') |
| ~130.0 | Phenyl Ring Carbon (C-3', C-5') |
| ~129.0 | Phenyl Ring Carbon (C-4') |
| ~125.0 | Phenyl Ring Carbon (C-2', C-6') |
| ~10.0 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Weak | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1450 | Medium | N=N stretch (Triazole Ring) |
| ~1250 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 203.07 | [M]⁺ (Molecular Ion) |
| 185.06 | [M - H₂O]⁺ |
| 158.07 | [M - COOH]⁺ |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide powder and press into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
-
Synthesis Workflow
The synthesis of this compound is typically achieved through a well-established cycloaddition reaction. The logical workflow for this synthesis is depicted below.
Caption: Synthetic pathway for this compound.
An In-Depth Technical Guide to 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
This technical guide provides a comprehensive overview of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis, and potential biological activities, based on available scientific literature.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
Synonyms:
-
5-methyl-1-phenyl-1,2,3-triazole-4-carboxylic acid
-
5-methyl-1-phenyltriazole-4-carboxylic acid
-
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-
-
NSC 133540[1]
-
DTXSID20276169[1]
-
CHEMBL1370586[1]
CAS Number: 20725-32-0[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data is available, other values are predicted based on computational models.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 203.20 g/mol | PubChem[1] |
| Appearance | Colorless prisms | NIH[2] |
| Melting Point | Not explicitly reported in searched literature. | |
| Solubility | Soluble in DMSO and methanol (slightly).[3] | ChemicalBook[3] |
| pKa (predicted) | 3.19 ± 0.50 | ChemicalBook[3] |
Synthesis and Characterization
Experimental Protocol: Synthesis from Azidobenzene and Ethyl Acetoacetate
The synthesis of this compound is well-documented and proceeds via a cycloaddition reaction between azidobenzene (phenyl azide) and ethyl acetoacetate.[2][4][5]
Reaction Scheme:
References
Theoretical properties and DFT studies of 1,2,3-triazole derivatives
An In-depth Technical Guide to the Theoretical Properties and DFT Studies of 1,2,3-Triazole Derivatives
Introduction
The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a critical scaffold in medicinal chemistry, drug discovery, and materials science.[1] Its unique structural features, including aromatic stability, a significant dipole moment, and the capacity for hydrogen bond formation, make it a valuable component in the design of novel therapeutic agents and functional materials.[2][3] 1,2,3-Triazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]
The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making a diverse array of derivatives readily accessible.[2][4] In parallel, computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules.[6][7] This guide provides a comprehensive technical overview of the theoretical properties of 1,2,3-triazole derivatives as investigated through DFT studies, offering insights for researchers, scientists, and professionals in drug development.
Theoretical Properties and Computational Analysis
DFT calculations provide profound insights into the fundamental properties of 1,2,3-triazole derivatives, guiding the rational design of molecules with desired characteristics.
Molecular Geometry Optimization
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p) or 6-31G(d,p), are commonly used to determine equilibrium geometries.[4][5][6] These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
For N-1 substituted 1,2,3-triazoles, the N(1)–N(2) bonds (typically 1.34–1.36 Å) are significantly longer than the N(2)–N(3) bonds (around 1.29–1.31 Å), indicating more single- and double-bond character, respectively.[8] The fusion of a benzene ring, as in benzotriazole, tends to elongate the bonds within the heterocyclic ring, reflecting a decrease in aromatic character compared to monocyclic 1,2,3-triazoles.[8] These structural parameters are crucial as they directly influence the molecule's shape, steric interactions, and ability to bind to biological targets.
Table 1: Representative Calculated Geometric Parameters for a 1,2,3-Triazole Ring (Note: These are typical value ranges compiled from literature; specific values depend on the derivative and level of theory.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | N1–N2 | 1.342–1.359 Å[8] |
| Bond Length | N2–N3 | 1.293–1.309 Å[8] |
| Bond Length | N1–C5 | ~1.35 Å |
| Bond Length | C4–C5 | ~1.38 Å |
| Bond Angle | C5–N1–N2 | ~108-110° |
| Bond Angle | N1–N2–N3 | ~109-111° |
| Bond Angle | N4–C5–N1 | ~106-109° |
Electronic Properties and Reactivity Descriptors
The electronic nature of 1,2,3-triazole derivatives dictates their reactivity, stability, and intermolecular interactions. DFT is employed to calculate several key electronic properties.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.[9] The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) corresponds to the ability to accept an electron.[9] The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[9][10]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. Red-colored (negative potential) regions indicate electron-rich areas (e.g., around nitrogen atoms) that are susceptible to electrophilic attack, while blue-colored (positive potential) regions are electron-deficient and attract nucleophiles.
-
Global Reactivity Descriptors: Based on HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.
-
Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This describes the tendency of electrons to escape from the system.[10]
-
Electrophilicity Index (ω): ω = μ² / (2η). This index measures the propensity of a species to accept electrons.[10][11]
-
Table 2: Calculated Electronic Properties for a Series of 1,2,3-Triazole Derivatives (Example Data) (Data derived from reference[10], calculated at the B3LYP/6-31G(d) level)
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Chem. Potential (μ) | Electrophilicity (ω) |
| Derivative 5a | -10.01 | -1.53 | 8.48 | 4.24 | -5.77 | 3.92 |
| Derivative 5b | -9.82 | -1.60 | 8.22 | 4.11 | -5.71 | 3.96 |
| Derivative 5c | -9.63 | -1.82 | 7.81 | 3.91 | -5.73 | 4.20 |
The data indicates that derivative 5c, with the smallest energy gap, is the most reactive of the series.[10]
Methodologies and Protocols
Experimental Protocol: Synthesis via CuAAC (Click Chemistry)
The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][12]
General Procedure:
-
Reactant Preparation: An appropriate organic azide (1.0 eq.) and a terminal alkyne (1.0 eq.) are dissolved in a suitable solvent system, often a mixture like DMF or t-BuOH/H₂O.[4]
-
Catalyst Introduction: A copper(II) source, such as CuSO₄·5H₂O (e.g., 0.1 eq.), is added to the mixture, followed by a reducing agent, typically sodium ascorbate (e.g., 0.2 eq.), which generates the active Cu(I) catalyst in situ.[12]
-
Reaction: The reaction mixture is stirred at room temperature for a period ranging from a few hours to 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1,2,3-triazole derivative.
-
Characterization: The final structure is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][10] The disappearance of characteristic azide (around 2100 cm⁻¹) and terminal alkyne C-H stretching peaks in the IR spectrum, along with the appearance of a new singlet for the triazole C5-H proton (around 8.0-8.8 ppm in ¹H NMR), confirms the successful cycloaddition.[2][4]
Computational Protocol: DFT Study Workflow
A standard workflow for the theoretical investigation of 1,2,3-triazole derivatives using DFT is outlined below.
Workflow Steps:
-
Molecular Modeling: The 3D structure of the target 1,2,3-triazole derivative is built using software like GaussView or Avogadro.
-
Geometry Optimization: A full geometry optimization is performed without constraints using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p), 6-31G(d)).[4][6] This step locates the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). These calculations also provide theoretical IR spectra that can be compared with experimental data.[13]
-
Property Calculation: Single-point energy calculations are used to determine various electronic properties from the optimized geometry. This includes:
-
Energies and distributions of HOMO and LUMO.
-
Molecular Electrostatic Potential (MEP) mapping.
-
Calculation of global reactivity descriptors (hardness, electrophilicity, etc.).[14]
-
Mulliken population analysis for atomic charges.
-
-
Data Analysis: The calculated data is analyzed to understand the molecule's stability, reactivity, and potential interaction sites. This information is often correlated with experimental findings, such as biological activity or spectroscopic data.[5]
Mandatory Visualizations
Caption: A generalized workflow for DFT studies on 1,2,3-triazole derivatives.
Caption: Conceptual diagram of a 1,2,3-triazole derivative binding in a receptor.
Applications in Drug Development
The synergy between DFT calculations and experimental studies is particularly impactful in drug development. DFT-optimized geometries serve as high-quality inputs for molecular docking simulations, which predict the binding modes and affinities of ligands to biological targets like enzymes or receptors.[5][6]
For instance, studies have used DFT and docking to investigate 1,2,3-triazole derivatives as potential inhibitors of the COVID-19 main protease (Mpro), identifying key hydrogen bonding and hydrophobic interactions within the active site.[5] Similarly, DFT calculations have helped explain the structure-activity relationships of novel 1,2,3-triazole hybrids as anticancer agents by correlating their electronic properties with their cytotoxic potential against cancer cell lines like HepG-2 and MCF-7.[4] The theoretical data on HOMO-LUMO gaps and MEPs helps rationalize why certain substitutions enhance biological activity, guiding the synthesis of more potent and selective drug candidates.[2][4]
Conclusion
DFT studies are a powerful and essential component in the modern research of 1,2,3-triazole derivatives. They provide a detailed theoretical framework for understanding molecular structure, electronic properties, and reactivity. When combined with experimental synthesis and biological evaluation, these computational insights accelerate the discovery and rational design of new 1,2,3-triazole-based compounds for applications in medicine and materials science. The methodologies and data presented in this guide serve as a foundational reference for professionals engaged in the computational and experimental exploration of this vital class of heterocyclic compounds.
References
- 1. Computational details of molecular structure, spectroscopic properties, DFT calculations and molecular docking study of some 1,4-disubstituted-1,2,3-triazole derivatives derived from 4-aminobenzen sulfonic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjweb.com [irjweb.com]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hydrogen Bonding Patterns in Crystalline Triazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrogen bonding patterns observed in crystalline triazole carboxylic acids. An understanding of these non-covalent interactions is critical for crystal engineering, polymorph prediction, and the rational design of active pharmaceutical ingredients (APIs) with desired physicochemical properties. This document details common supramolecular synthons, presents available crystallographic data, outlines key experimental protocols for synthesis and characterization, and provides visualizations of structural motifs and workflows.
Core Concepts: Supramolecular Synthons in Triazole Carboxylic Acids
In the crystalline state, triazole carboxylic acids self-assemble through a variety of hydrogen bonding interactions, forming predictable patterns known as supramolecular synthons. The triazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The interplay between these functional groups dictates the overall crystal packing.
The most prevalent supramolecular synthons observed in crystalline triazole carboxylic acids include:
-
Carboxylic Acid Dimer (Homosynthon): A robust and frequently observed motif where two carboxylic acid groups form a cyclic R²₂(8) dimer through O-H···O hydrogen bonds.
-
Carboxylic Acid-Triazole (Heterosynthon): A common interaction where the carboxylic acid proton is donated to one of the nitrogen acceptors on the triazole ring, often forming an R²₂(8) or other cyclic motifs.[1] The specific nitrogen atom involved depends on the triazole isomer (1,2,3- or 1,2,4-) and steric factors.
-
Triazole-Triazole (Homosynthon): Involving N-H···N hydrogen bonds between adjacent triazole rings.
-
Chain and Sheet Motifs: Through a combination of the above synthons, extended one-dimensional chains or two-dimensional sheets are often formed.
Data Presentation: Crystallographic Data of Selected Triazole Carboxylic Acids
The following table summarizes key hydrogen bonding parameters from the crystal structures of representative triazole carboxylic acids and their derivatives. This data is essential for computational modeling and understanding the relative strengths of different interactions.
| Compound | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| Methyl 1H-1,2,3-triazole-4-carboxylate | N3—H3N···O1 | 0.896 | 1.980 | 2.866 | 169.6 | [2] |
| 1H-1,2,4-Triazole-3-carboxamide | N4—H4A···O1 | 0.90 | 1.97 | 2.862 | 171 | [3] |
| 1H-1,2,4-Triazole-3-carboxamide | N4—H4B···N2 | 0.90 | 2.11 | 2.998 | 168 | [3] |
| 1H-1,2,4-Triazole-3-carboxamide | N1—H1···N5 | 0.86 | 2.12 | 2.969 | 169 | [3] |
| 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate | O1—H1A···N5 | 0.84 | 2.15 | 2.962 | 163 | [4] |
| 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate | O1—H1B···N6 | 0.84 | 2.10 | 2.930 | 169 | [4] |
| 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate | N2—H2A···O1 | 0.90 | 1.88 | 2.770 | 173 | [4] |
D = Donor atom, A = Acceptor atom
Experimental Protocols
Synthesis of Triazole Carboxylic Acids
The synthesis of triazole carboxylic acids can be achieved through various routes. Below are generalized protocols for the synthesis of 1,2,4-triazole and 1,2,3-triazole carboxylic acid derivatives.
3.1.1. General Protocol for the Synthesis of 1,5-Disubstituted-1H-1,2,4-triazole-3-carboxylic Acid Derivatives
This method involves the reaction of an amidine with a hydrazine hydrochloride in a polar solvent.[5]
-
Preparation of the Amidine Reagent: Synthesize the appropriate oxamide- or oxalate-derived amidine. These are often stable crystalline solids that can be prepared in high yield with minimal purification.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amidine reagent (1.0 eq) and the desired aryl or alkyl hydrazine hydrochloride salt (1.0-1.2 eq) in a suitable polar solvent such as acetic acid, methanol, or ethanol.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Acetic acid can accelerate the reaction rate.[5]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
3.1.2. General Protocol for the Synthesis of 1,5-Disubstituted 1,2,3-Triazole Derivatives via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition
This protocol describes a regioselective method to produce 1,5-disubstituted 1,2,3-triazoles.[6]
-
Reaction Setup: In a three-necked round-bottom flask purged with argon, place the organic azide (1.0 eq). Add 1,2-dichloroethane (DCE) as the solvent, followed by the terminal alkyne (1.05 eq).[6]
-
Catalyst Addition: Heat the mixture to 45 °C in an oil bath. After 5 minutes, add a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) (Cp*RuCl(COD)) (0.01 eq) in DCE via syringe.[6]
-
Reaction Monitoring: Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes.[6]
-
Purification: Cool the reaction to room temperature and add silica gel. Remove the solvent by rotary evaporation. Place the resulting powder in a column and elute with ethyl acetate. Concentrate the eluent to obtain the crude product. Further purification can be achieved by trituration with hexanes and subsequent filtration.[6]
Crystallization
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.
Protocol for Slow Evaporation:
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified triazole carboxylic acid in a suitable solvent. The choice of solvent is crucial and may require screening. Solvents in which the compound has moderate solubility are often good candidates.
-
Filtration: Filter the solution through a clean, fine-fritted funnel or a syringe filter into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Characterization
3.3.1. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[7]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[7]
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for probing hydrogen bonding interactions.
-
Sample Preparation: The crystalline sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Analysis: The presence of hydrogen bonding is indicated by a broadening and red-shift (shift to lower wavenumber) of the N-H and O-H stretching vibrations. The C=O stretching vibration of the carboxylic acid also shifts upon hydrogen bond formation.
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atoms in the molecule.
-
Sample Preparation: Dissolve the triazole carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra.
-
Spectral Analysis: The chemical shifts of the N-H and O-H protons are sensitive to hydrogen bonding and can vary with concentration and temperature. In the solid state, cross-polarization magic-angle spinning (CP-MAS) NMR can provide detailed information about the local environment and hydrogen bonding.
Visualization of Structures and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the study of crystalline triazole carboxylic acids.
Caption: Common supramolecular synthons in crystalline triazole carboxylic acids.
Caption: A typical experimental workflow for studying crystalline triazole carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazole-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
Solubility Profile of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on the qualitative solubility profile derived from existing literature, the physicochemical properties influencing its solubility, and detailed experimental protocols for determining its solubility in common laboratory solvents. This guide is intended to equip researchers with the necessary information to effectively handle and utilize this compound in a laboratory setting.
Introduction
This compound belongs to the triazole class of heterocyclic compounds, which are known for a wide range of biological activities.[1][2] The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including in vitro biological assays, formulation development, and as a reactant in chemical synthesis. Understanding the solubility of this specific triazole derivative is therefore essential for its effective use in research and development.
This guide will cover the theoretical aspects of its solubility based on its molecular structure and provide practical methods for its empirical determination.
Physicochemical Properties and Predicted Solubility
The molecular structure of this compound features both polar and non-polar moieties, which govern its solubility behavior. The key functional groups are:
-
Carboxylic acid group (-COOH): This is a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor. The presence of this group suggests that the compound's solubility will be highly pH-dependent. In basic aqueous solutions, it will deprotonate to form a more soluble carboxylate salt.
-
1,2,3-Triazole ring: This aromatic heterocycle contains three nitrogen atoms, contributing to its polarity and ability to form hydrogen bonds.
-
Phenyl ring and methyl group: These are non-polar, hydrophobic groups that will tend to decrease the compound's solubility in polar solvents like water.
Based on these features, a qualitative solubility profile can be predicted:
-
Aqueous Solubility: Likely to be low in neutral water due to the hydrophobic phenyl group, but should increase significantly in alkaline conditions (e.g., in the presence of sodium hydroxide or sodium bicarbonate) due to salt formation.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble in these solvents due to their ability to solvate both the polar and non-polar parts of the molecule.
-
Alcohols (e.g., Methanol, Ethanol): Partial solubility is expected. The compound has been successfully crystallized from a 95% ethanol/water mixture, indicating solubility in this solvent system.[3][4][5]
-
Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Limited solubility is anticipated.
-
Non-polar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |
| Water (pH 7) | |||||
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| Methanol | |||||
| Ethanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method.
Materials and Equipment
-
This compound
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to further separate the undissolved solid from the saturated solution.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve or UV-Vis spectrophotometry at the compound's λmax).
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
References
Fundamental reactivity of the 1,2,3-triazole ring
An In-Depth Technical Guide to the Fundamental Reactivity of the 1,2,3-Triazole Ring
Introduction: The 1,2,3-Triazole Core
The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[1][2] This ring system is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely owing to its remarkable stability and synthetic accessibility.[3][4][5] The triazole ring is stable against acidic and basic hydrolysis, as well as oxidative and reductive conditions, and is generally resistant to metabolic degradation.[3] This stability is attributed to its aromatic character, arising from the delocalization of 6π electrons across the sp2-hybridized atoms of the ring.[1]
The parent 1H-1,2,3-triazole exists in equilibrium with its 2H-tautomer in aqueous solution, with the 2H form being the major tautomer.[6][7][8] A non-aromatic 4H-tautomer also exists but is generally less stable.[1] The unique electronic properties of the 1,2,3-triazole ring, including its large dipole moment and ability to engage in hydrogen bonding and coordination chemistry, make it a versatile pharmacophore, a bioisostere for amide bonds, and a highly effective linker unit in the design of complex molecules.[5][9][10]
Core Reactivity of the 1,2,3-Triazole Ring
While renowned for its stability, the 1,2,3-triazole ring possesses a rich and varied reactivity that enables its functionalization and transformation. This reactivity can be broadly categorized into cycloaddition reactions (for its synthesis), reactions at ring atoms, and ring-cleavage transformations.
[3+2] Cycloaddition Reactions: The Gateway to 1,2,3-Triazoles
The most fundamental reaction associated with the 1,2,3-triazole ring is its synthesis via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[6][11]
-
Thermal Cycloaddition: The original Huisgen cycloaddition is a thermal process that, while effective, often requires harsh conditions and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers when using unsymmetrical alkynes.[6][12]
-
Metal-Catalyzed Azide-Alkyne Cycloaddition (AAC): The limitations of the thermal reaction were overcome by the development of metal-catalyzed variants, which form the cornerstone of "Click Chemistry".[3][13][14]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Independently discovered by the Sharpless and Meldal groups, the Cu(I)-catalyzed reaction proceeds with a dramatic rate enhancement (up to 10⁷ times) and is highly regioselective, yielding exclusively 1,4-disubstituted 1,2,3-triazoles.[3][11][14] This reaction is exceptionally robust, tolerates a wide range of functional groups, and can often be performed in aqueous media.[3][15]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Complementary to the CuAAC reaction, catalysis with specific ruthenium complexes, such as Cp*RuCl(PPh₃)₂, regioselectively produces 1,5-disubstituted 1,2,3-triazoles.[6][11] Internal alkynes can also be used, leading to fully substituted triazoles.[11]
-
The choice of metal catalyst is therefore a critical determinant of the final product's regiochemistry. Other transition metals, including rhodium, iridium, palladium, and gold, have also been employed to catalyze this transformation.[16]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. iosrjournals.org [iosrjournals.org]
- 16. researchgate.net [researchgate.net]
The Phenyl-Triazole Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The phenyl-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this privileged heterocyclic motif. It details key experimental protocols, presents comparative quantitative data, and visualizes the intricate signaling pathways influenced by these compounds, offering a comprehensive resource for researchers in drug discovery and development.
Discovery and Historical Context
The journey of triazole chemistry began in the late 19th and early 20th centuries, with two seminal reactions laying the groundwork for the synthesis of 1,2,4- and 1,2,3-triazole isomers, respectively. These foundational methods provided the chemical tools necessary to explore the vast chemical space and ultimately the pharmacological potential of phenyl-triazole derivatives.
The 1,2,4-triazole nucleus, in particular, is a critical pharmacophore found in a wide array of biologically active compounds, including antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2] The stability of the triazole ring, its capacity for hydrogen bonding, and its role as a bioisostere for amide bonds have contributed to its prevalence in drug design.[3] Many clinically significant drugs, such as the antifungal fluconazole and the anticancer agent letrozole, feature this core structure.[4][5]
Foundational Synthesis Methodologies
The two primary historical methods for the synthesis of the triazole ring are the Einhorn-Brunner reaction for 1,2,4-triazoles and the Huisgen cycloaddition for 1,2,3-triazoles. These reactions, while over a century old, remain relevant and form the basis for many modern synthetic approaches.
The Einhorn-Brunner Reaction for 1,2,4-Triazoles
First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction is a robust method for synthesizing substituted 1,2,4-triazoles.[1][6][7] The reaction involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[2]
A key feature of this reaction is its regioselectivity when using unsymmetrical imides. The acyl group derived from the stronger carboxylic acid preferentially occupies the 3-position of the resulting 1,2,4-triazole ring.[1]
Logical Workflow for the Einhorn-Brunner Reaction:
Caption: Generalized workflow for the synthesis of phenyl-1,2,4-triazoles via the Einhorn-Brunner reaction.
Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diacylamine (1.0 equivalent) in glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath.
-
Monitoring: Allow the reaction to proceed for 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then pour it into an ice-water bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash with deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 1: Representative Data for Einhorn-Brunner Reaction
| Diacylamine | Hydrazine | Product | Reaction Time (h) | Yield (%) |
| N-Benzoylbenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | 4 | 85 |
| N-Acetylbenzamide | Phenylhydrazine | 3-Methyl-1,5-diphenyl-1,2,4-triazole | 6 | 78 |
| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | 3 | 90 |
Note: Yields are representative and can vary based on specific reaction conditions and purification methods.
The Huisgen Azide-Alkyne Cycloaddition for 1,2,3-Triazoles
The Huisgen 1,3-dipolar cycloaddition, first comprehensively described by Rolf Huisgen, is a powerful reaction for the synthesis of 1,2,3-triazoles from an azide and an alkyne.[8] The thermal reaction typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers.[8]
A significant advancement in this methodology was the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Morten Meldal and K. Barry Sharpless.[8] This "click chemistry" reaction is highly efficient, proceeds under mild conditions, and, importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[8][9]
Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: General Procedure for CuAAC Synthesis of 1-Phenyl-4-substituted-1,2,3-triazoles [3]
-
Reaction Setup: To a solution of the terminal alkyne (1.0 equivalent) and phenyl azide (1.0 equivalent) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.14 mmol) followed by copper(II) sulfate pentahydrate (0.07 mmol).
-
Reaction Execution: Stir the resulting heterogeneous mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-24 hours.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 2: Representative Data for CuAAC Reactions
| Alkyne | Azide | Product | Solvent | Catalyst System | Yield (%) |
| Phenylacetylene | Benzyl Azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | tBuOH/H₂O | CuSO₄·5H₂O / NaAsc | 95 |
| Propargyl alcohol | Phenyl Azide | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | tBuOH/H₂O | CuSO₄·5H₂O / NaAsc | 98 |
| Ethynylbenzene | 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | DMF | CuI | 92 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Biological Significance and Signaling Pathways
Phenyl-triazole derivatives exhibit a broad spectrum of pharmacological activities, which can be attributed to their ability to interact with various biological targets.[4][10][11]
Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase
A prominent example of the therapeutic application of phenyl-triazoles is in antifungal agents like fluconazole. These drugs target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Signaling Pathway of Triazole Antifungal Agents:
Caption: Mechanism of action of phenyl-triazole antifungal agents via inhibition of ergosterol biosynthesis.
Anticancer Activity: Aromatase Inhibition
In oncology, phenyl-triazole compounds such as letrozole and anastrozole are potent non-steroidal aromatase inhibitors. Aromatase is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). In hormone-receptor-positive breast cancer, inhibiting aromatase reduces estrogen levels, thereby slowing or stopping the growth of cancer cells.
Signaling Pathway of Triazole Aromatase Inhibitors:
Caption: Mechanism of action of phenyl-triazole aromatase inhibitors in breast cancer therapy.
Conclusion
The discovery and synthetic elaboration of phenyl-triazole compounds have had a profound impact on medicinal chemistry and drug development. From the classical Einhorn-Brunner and Huisgen reactions to the modern, highly efficient "click chemistry," the methods to access this versatile scaffold have continuously evolved. The inherent stability and diverse biological activities of the phenyl-triazole core have led to the development of life-saving drugs in antifungal and anticancer therapy. The continued exploration of this privileged structure, guided by the foundational principles outlined in this guide, promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. Einhorn-Brunner Reaction [drugfuture.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid from Azidobenzene
Abstract
This document provides a detailed protocol for the synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is achieved through a classical Huisgen 1,3-dipolar cycloaddition reaction between azidobenzene and ethyl acetoacetate, followed by saponification of the resulting ester. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a comprehensive guide to the experimental procedure, characterization data, and a visual representation of the synthetic workflow.
Introduction
1,2,3-Triazoles are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The 1,2,3-triazole scaffold is often considered a bioisostere of the amide bond, offering improved metabolic stability and pharmacokinetic properties. The synthesis of substituted 1,2,3-triazoles is of paramount importance for the generation of compound libraries for drug screening.
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of triazole synthesis.[1] This application note details a well-established method for the preparation of this compound from readily available starting materials, azidobenzene and ethyl acetoacetate.[2][3] The reaction proceeds through an initial cycloaddition to form the corresponding ethyl ester, which is subsequently hydrolyzed to the desired carboxylic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized compound, this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉N₃O₂ | [4] |
| Molecular Weight | 203.20 g/mol | [2][4] |
| Melting Point | 162-164 °C | |
| Appearance | Colorless prisms or white solid | [2] |
| Yield | Typically high, though specific yields vary with scale and purification method. | |
| 1H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 13.3 (s, 1H, COOH), 7.65-7.55 (m, 5H, Ar-H), 2.5 (s, 3H, CH₃) | |
| 13C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 162.5 (C=O), 145.0 (C-triazole), 137.0 (C-triazole), 136.5 (C-Ar), 130.0 (CH-Ar), 129.5 (CH-Ar), 125.0 (CH-Ar), 9.0 (CH₃) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
-
Azidobenzene
-
Ethyl acetoacetate
-
Sodium ethoxide (or metallic sodium and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure
Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving an appropriate amount of metallic sodium in cooled, absolute ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring at room temperature.
-
Following the addition of ethyl acetoacetate, add azidobenzene to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate.
Step 2: Saponification to this compound
-
Dissolve the crude ethyl ester obtained in Step 1 in an ethanolic solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester.
-
After cooling, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as colorless prisms.[2]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound. The two-step procedure, involving a Huisgen cycloaddition followed by saponification, is a classic and effective approach for obtaining this valuable triazole derivative. The provided quantitative data and detailed experimental steps will be a useful resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Triazoles via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,4-disubstituted triazoles using various click chemistry methods. The document covers the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), including conventional and microwave-assisted procedures, as well as the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Click Chemistry for Triazole Synthesis
Click chemistry is a concept that emphasizes the use of highly efficient, reliable, and selective reactions for the rapid synthesis of diverse compounds.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction, enabling the specific formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[1][2] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[3] For applications where the cytotoxicity of copper is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative.[4] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data for the different click chemistry protocols for the synthesis of 1,4-disubstituted triazoles.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Conventional Heating
| Substrate Type | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Small Molecules | CuSO₄·5H₂O / Sodium Ascorbate | 1-5 | t-BuOH/H₂O (1:1) | Room Temp | 1-24 h | >95 | [5] |
| Peptides | CuI | 10 | DMF | Room Temp | 12 h | 85-95 | [5] |
| Bioconjugation | CuSO₄ / THPTA / Sodium Ascorbate | 50-100 µM (Cu) | Aqueous Buffer | Room Temp | 1-4 h | High | [6][7] |
| Various | CuI | 1 | DMF:H₂O (1:3) | Room Temp | 6-8 h | 80-92 | [8] |
| Small Molecules | CuI | 5 | Water | 60 | 6 h | ~90 | [9] |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Microwave-Assisted
| Substrate Type | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Small Molecules | CuI | 1 | DMF:H₂O (1:3) | 80-100 | 5-15 min | 88-98 | [8] |
| Nucleosides | CuI | - | None | 120-170 | 30 min | 62-84 | [10] |
| Peptides | CuSO₄ / Sodium Ascorbate | - | DMF | 100 | 15 min | 43 | [5] |
| Various | Fe₃O₄ MNP-Cu(I) | - | Water | 70 | - | Good to Excellent | [11] |
| Small Molecules | CuI | 5 | Water | 60 | 30 min | ~85 | [9] |
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne | Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | Various | 25 | ~0.3 - 1.0 | [12][13] |
| BCN | Benzyl Azide | Various | 25 | ~0.01 - 0.1 | [12][13] |
| DIBO | Benzyl Azide | Methanol | 25 | ~0.3 | [14] |
| BARAC | Benzyl Azide | Various | 25 | ~0.9 | [13] |
| DIFO | Benzyl Azide | CD₃CN | 25 | ~0.4 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Conventional Heating
This protocol is a general starting point for the CuAAC reaction with small molecules.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium Ascorbate (0.1-0.2 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
Procedure:
-
In the reaction vessel, dissolve the azide and terminal alkyne in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of azide and alkyne, add the sodium ascorbate solution.
-
Add the CuSO₄·5H₂O solution to the reaction mixture. A color change (e.g., to yellow or orange) may be observed, indicating the formation of the Cu(I) species.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 24 hours.
-
Upon completion, quench the reaction by adding water or a dilute aqueous solution of ammonia.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Microwave-Assisted CuAAC
This protocol is suitable for accelerating the CuAAC reaction. Caution: Microwave reactions should be performed in sealed vessels designed for this purpose and behind a protective shield.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Copper(I) Iodide (CuI) (0.01-0.05 equiv) or CuSO₄·5H₂O/Sodium Ascorbate system
-
Solvent (e.g., DMF, water, or a mixture)
-
Microwave vial with a magnetic stir bar
Procedure:
-
To the microwave vial, add the azide, terminal alkyne, and copper catalyst.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature (e.g., 80-120 °C) and time (e.g., 5-30 minutes).
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Work up the reaction as described in Protocol 1 (steps 7-10).
Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol describes a typical procedure for labeling a protein with a fluorescent dye using SPAAC.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained cyclooctyne (e.g., DBCO)-functionalized molecule (e.g., a fluorescent dye) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction tube (e.g., microcentrifuge tube)
Procedure:
-
To the reaction tube, add the solution of the azide-modified protein.
-
Add the desired molar excess of the cyclooctyne-functionalized molecule (typically 5-20 fold excess). The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10%) to avoid protein denaturation.
-
Gently mix the solution by pipetting or brief vortexing.
-
Incubate the reaction at room temperature or 4 °C. Reaction times can vary from 1 to 24 hours depending on the reactants and their concentrations.
-
Monitor the progress of the conjugation using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the conjugated protein to remove excess unreacted reagents using a suitable method such as size-exclusion chromatography or dialysis.
Visualizations
Caption: General experimental workflow for CuAAC-mediated synthesis of 1,4-disubstituted triazoles.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid as a Corrosion Inhibitor for Mild Steel
Disclaimer: Limited experimental data is publicly available for the specific application of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid as a corrosion inhibitor for mild steel. The following protocols and data are based on established methodologies for evaluating similar triazole-based corrosion inhibitors and are intended to serve as a comprehensive guide for researchers.
Introduction
Mild steel, while a cornerstone in numerous industrial applications, is susceptible to corrosion, particularly in acidic environments. This degradation leads to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Triazole derivatives have emerged as a promising class of corrosion inhibitors due to their molecular structure, which includes heteroatoms (nitrogen) and π-electrons that facilitate adsorption onto metal surfaces, forming a protective barrier.[1] They are also noted for being environmentally friendly and stable under acidic conditions.[2]
This document provides detailed application notes and experimental protocols for evaluating the efficacy of This compound as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M HCl). The protocols described herein cover the synthesis of the inhibitor, preparation of mild steel specimens, and standard corrosion evaluation techniques, including weight loss measurements and electrochemical studies.
Synthesis of this compound
The synthesis of the title compound can be achieved via a reaction between azidobenzene and ethyl acetoacetate.[2][3]
Protocol 2.1: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve azidobenzene and an equimolar amount of ethyl acetoacetate in a suitable solvent such as ethanol.
-
Addition of Base: Slowly add a solution of sodium ethoxide in ethanol to the mixture while stirring. The base catalyzes the cyclization reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: Filter the resulting solid precipitate, wash it with cold water, and dry it. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain colorless prisms of this compound.[2]
Experimental Protocols for Corrosion Inhibition Studies
The following protocols are based on standards from ASTM International and common practices in corrosion research.
Protocol 3.1: Preparation of Mild Steel Specimens
-
Cutting: Cut mild steel sheets into coupons of suitable dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm for weight loss tests; 1.0 cm x 1.0 cm with a stem for electrochemical tests).
-
Abrading: Mechanically abrade the surfaces of the coupons sequentially with different grades of emery paper (e.g., from 220 to 1200 grit) until a smooth, mirror-like finish is obtained.
-
Cleaning: Degrease the polished coupons by washing them with acetone, followed by rinsing with distilled water.
-
Drying and Storage: Dry the cleaned coupons with a stream of warm air and store them in a desiccator prior to use.[4]
Protocol 3.2: Weight Loss Measurements (Gravimetric Method)
This method provides a direct measure of the material loss due to corrosion and is performed in accordance with ASTM G31.
-
Initial Weighing: Accurately weigh the prepared mild steel coupons to four decimal places using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing 100 mL of 1 M HCl solution without (blank) and with various concentrations of the inhibitor (e.g., 0.1 mM to 5 mM).
-
Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
Final Weighing: After the immersion period, retrieve the coupons, rinse them with distilled water, clean them chemically (e.g., in a solution of 20% NaOH containing 200 g/L of zinc dust), rinse again, dry, and re-weigh accurately.
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the mass loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 3.3: Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell configuration with a potentiostat/galvanostat. The mild steel coupon is the working electrode, a platinum foil or graphite rod serves as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is the reference electrode.[5]
-
Open Circuit Potential (OCP): Immerse the working electrode in the test solution and allow the OCP to stabilize, typically for about 30-60 minutes.
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[5]
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic curves.
-
Calculate the Inhibition Efficiency (IE%) using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).[6]
-
Plot the impedance data in Nyquist and Bode formats.
-
Analyze the plots by fitting to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the Inhibition Efficiency (IE%) using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor.
-
Protocol 3.4: Surface Analysis (Scanning Electron Microscopy - SEM)
SEM is used to visualize the surface morphology of the mild steel coupons before and after corrosion.
-
Sample Preparation: After the immersion test (e.g., 6 hours in 1 M HCl with and without inhibitor), retrieve the coupons.
-
Cleaning and Drying: Gently rinse the coupons with distilled water to remove any loose deposits and dry them thoroughly.
-
Imaging: Mount the coupons on SEM stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary.
-
Analysis: Acquire SEM images at various magnifications to observe the differences in surface topography. A polished, unexposed coupon serves as a control. The surface of the coupon exposed to the blank acid solution is expected to be heavily damaged, while the surface protected by the inhibitor should appear smoother.[7][8][9]
Data Presentation
The following tables present illustrative data for a hypothetical triazole-based inhibitor, demonstrating how to structure experimental results.
Table 1: Representative Weight Loss Data
| Inhibitor Conc. (mM) | Mass Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 0.0150 | 12.5 | - |
| 0.1 | 0.0060 | 5.0 | 60.0 |
| 0.5 | 0.0024 | 2.0 | 84.0 |
| 1.0 | 0.0015 | 1.25 | 90.0 |
| 5.0 | 0.0009 | 0.75 | 94.0 |
Table 2: Representative Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
|---|---|---|---|---|---|
| 0 (Blank) | -450 | 1000 | 75 | -120 | - |
| 0.5 | -465 | 150 | 70 | -115 | 85.0 |
| 5.0 | -470 | 80 | 68 | -110 | 92.0 |
Table 3: Representative Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (mM) | R_ct (Ω cm²) | C_dl (μF/cm²) | IE% |
|---|---|---|---|
| 0 (Blank) | 50 | 200 | - |
| 0.5 | 350 | 80 | 85.7 |
| 5.0 | 600 | 50 | 91.7 |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for evaluating a new corrosion inhibitor.
Diagram 2: Proposed Inhibition Mechanism
Caption: Adsorption mechanism of the triazole inhibitor on a mild steel surface.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of Novel Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazole derivatives represent a significant class of heterocyclic compounds possessing a wide spectrum of biological activities, including potent antimicrobial properties. Their mechanism of action, particularly in fungi, often involves the inhibition of cytochrome P450-dependent 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1][2] This disruption of the fungal cell membrane integrity leads to growth inhibition and cell death. In bacteria, the mechanism can vary, with some triazole hybrids targeting enzymes like DNA gyrase.[3] The increasing prevalence of drug-resistant pathogens necessitates the development and effective screening of novel triazole derivatives.
These application notes provide detailed protocols for the preliminary antimicrobial screening of newly synthesized triazole compounds. The described assays, including agar disk diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) testing, are fundamental methods for evaluating the efficacy of these novel derivatives against a panel of pathogenic bacteria and fungi.
Key Experimental Assays
Agar Disk Diffusion Assay
The agar disk diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[3][4][5][6] It is a qualitative or semi-quantitative method that provides a visual indication of antimicrobial efficacy through the formation of an inhibition zone.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specific incubation period.[3][7] This method is crucial for comparing the potency of different derivatives.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
Following the determination of the MIC, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is performed to determine the lowest concentration of the antimicrobial agent required to kill a particular microorganism.[9][10][11] This assay helps to distinguish between bacteriostatic/fungistatic (growth-inhibiting) and bactericidal/fungicidal (killing) activity.
Data Presentation
The quantitative data obtained from the antimicrobial screening assays should be organized into clear and structured tables to facilitate easy comparison of the activities of different triazole derivatives against various microbial strains.
Table 1: Antibacterial Activity of Novel Triazole Derivatives (Zone of Inhibition in mm)
| Compound ID | Concentration (µ g/disc ) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Standard (Ciprofloxacin) |
| T81 | 30 | 15 | 14 | 12 | 10 | 25 |
| T83 | 30 | 18 | 16 | 14 | 12 | 25 |
| ... | ... | ... | ... | ... | ... | ... |
Data is illustrative and based on findings for similar compounds.[4][6]
Table 2: Antifungal Activity of Novel Triazole Derivatives (Zone of Inhibition in mm)
| Compound ID | Concentration (µ g/disc ) | Candida albicans | Aspergillus niger | Fusarium oxysporum | Standard (Fluconazole) |
| T81 | 30 | 16 | 14 | 12 | 22 |
| T83 | 30 | 20 | 18 | 15 | 22 |
| ... | ... | ... | ... | ... | ... |
Data is illustrative and based on findings for similar compounds.[4][6]
Table 3: Minimum Inhibitory Concentration (MIC) of Novel Triazole Derivatives (µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Standard (Ciprofloxacin) | Standard (Fluconazole) |
| 7d | 1 | 2 | 4 | 8 | 2 | 4 | 0.5 | 1 |
| 2h | 0.0002 mM | - | 0.0033 mM | - | 0.02 mM | - | - | 0.28 mM |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Data is illustrative and based on findings for specific compounds from literature.[2][12]
Table 4: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Novel Triazole Derivatives (µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| 2h | 0.0004 mM | 0.0033 mM | 0.03 mM |
| ... | ... | ... | ... |
Data is illustrative and based on findings for specific compounds from literature.[2]
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay
Materials:
-
Novel triazole derivatives
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Whatman filter paper discs (6 mm diameter)
-
Bacterial and fungal strains
-
Appropriate agar media (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile Petri dishes
-
Sterile swabs
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the synthesized triazole derivatives and standard drugs in DMSO to achieve the desired concentrations (e.g., 1 mg/mL).
-
Inoculum Preparation: Prepare a microbial suspension of the test organisms in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1 x 10⁶ CFU/mL for fungi).
-
Plate Inoculation: Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar plate.
-
Disk Impregnation: Aseptically apply sterile filter paper discs to the inoculated agar surface. Impregnate each disc with a specific volume (e.g., 20 µL) of the test compound solution or standard drug. A disc impregnated with DMSO serves as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.
Protocol 2: Broth Microdilution Assay for MIC Determination
Materials:
-
Novel triazole derivatives
-
Standard antimicrobial drugs
-
DMSO
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the triazole derivatives and standard drugs in DMSO.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium. Typically, this results in a range of concentrations across 10 wells, with the 11th well serving as a growth control (inoculum without compound) and the 12th as a sterility control (broth only).
-
Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]
Protocol 3: MBC/MFC Determination
Materials:
-
Microtiter plates from the completed MIC assay
-
Appropriate agar plates
-
Sterile micropipettes
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the aliquot onto a fresh, appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as in the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[11]
Visualizations
References
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. ijrpc.com [ijrpc.com]
- 8. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless.[1] This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, forming a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2] Its robustness and tolerance to a wide range of functional groups have established it as an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3] The CuAAC reaction offers a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and proceeds reliably under aqueous conditions, across a broad pH range of 4 to 12.[1][4][5]
The catalytically active species is the Cu(I) ion, which can be introduced from a Cu(I) salt or, more commonly, generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[2][4] To enhance stability and prevent oxidation of the Cu(I) ion, a stabilizing ligand is often employed, particularly in biological applications.[3][6]
Core Components and Reaction Conditions
The success of a CuAAC reaction hinges on the appropriate selection and concentration of its key components. The following tables summarize typical quantitative data for designing and optimizing CuAAC experiments.
Table 1: Typical Reagent Concentrations and Ratios
| Parameter | Small Molecule Synthesis | Bioconjugation | Rationale & Key Considerations |
| Alkyne to Azide Ratio | 1:1 to 1.2:1 (or vice versa) | 1:1 to 10:1 (excess of one reagent) | A slight excess of the less valuable or more soluble reagent can drive the reaction to completion. In bioconjugation, a larger excess of the small molecule partner is often used.[7] |
| Copper Catalyst Concentration | 1-5 mol% (relative to limiting reagent) | 50 µM to 1 mM | Lower catalyst loading is often sufficient for small molecule synthesis. Higher concentrations may be needed for dilute bioconjugation reactions.[2][8] |
| Reducing Agent (Sodium Ascorbate) to Copper Ratio | 5:1 to 10:1 | 5:1 to 50:1 | A significant excess of sodium ascorbate is used to maintain the copper in its active Cu(I) state and to counteract dissolved oxygen.[7][8] |
| Ligand to Copper Ratio | 1:1 to 2:1 | 1:1 to 5:1 | The optimal ratio depends on the ligand. For bioconjugation, a higher ligand-to-copper ratio can protect biomolecules from copper-induced damage.[2][9] |
Table 2: Typical Reaction Parameters
| Parameter | Typical Range | Rationale & Key Considerations |
| Solvent | t-BuOH/H₂O, DMSO, DMF, PBS, and various aqueous/organic mixtures | The solvent system is chosen to ensure the solubility of all reactants. Co-solvents like DMSO or DMF can be used for hydrophobic substrates.[1][2] |
| pH | 4-12 | The reaction is tolerant of a wide pH range, making it suitable for biological applications. For bioconjugation, a pH of around 7 is commonly used.[1][10] |
| Temperature | Room Temperature (20-25°C) | Most CuAAC reactions proceed efficiently at room temperature. Gentle heating (e.g., 35-45°C) can be applied to accelerate slower reactions.[2][11] |
| Reaction Time | 30 minutes to 24 hours | Reaction times vary depending on the substrates, concentrations, and catalyst system. Progress can be monitored by TLC or LC-MS.[2][12] |
Reaction Mechanism and Experimental Workflow
To provide a clearer understanding of the CuAAC reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
A simplified diagram of the CuAAC catalytic cycle.
A general experimental workflow for a typical CuAAC reaction.
Experimental Protocols
Below are generalized protocols for performing CuAAC reactions for small molecule synthesis and bioconjugation. Note: These are starting points and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: CuAAC for Small Molecule Synthesis
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)
-
Reaction vessel (e.g., round-bottom flask with stir bar)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent.
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 eq) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1][12]
Protocol 2: CuAAC for Bioconjugation
This protocol is designed for the conjugation of a small molecule (e.g., a fluorescent dye or drug) to a biomolecule (e.g., a protein or nucleic acid).
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing small molecule (or vice versa)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 50 mM in water)[9]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared )
-
Aminoguanidine (optional, to scavenge reactive byproducts)[13]
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing small molecule in the reaction buffer. The final concentration of the limiting reactant is often in the low micromolar to millimolar range.
-
If using, add aminoguanidine to the mixture.[13]
-
-
Initiation and Incubation:
-
Purification: The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[1]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | Ensure the sodium ascorbate solution is freshly prepared. Deoxygenate solvents, especially for bioconjugation, to prevent oxidation of Cu(I) to Cu(II).[1] |
| Poor Solubility | Use a co-solvent like DMSO or DMF to improve the solubility of hydrophobic reactants.[1] | |
| Inefficient Catalyst System | For challenging substrates, consider adding a copper-stabilizing ligand like TBTA or THPTA.[1][6] | |
| Side Reactions | Glaser Coupling (Alkyne Homocoupling) | Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to suppress this oxidative side reaction.[4] |
| Biomolecule Degradation | Copper-Mediated Oxidative Damage | Use a stabilizing ligand (e.g., THPTA, BTTAA) to protect the biomolecule. Minimize the reaction time and copper concentration. Consider adding aminoguanidine to scavenge reactive oxygen species.[6][13][14] |
By understanding the underlying mechanism, following established protocols, and considering these optimization strategies, researchers can effectively harness the power of the CuAAC reaction for a wide range of applications in science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. axispharm.com [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
Purification of Triazole Carboxylic Acids by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of triazole carboxylic acids using recrystallization techniques. Triazole carboxylic acids are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. Achieving high purity of these intermediates is critical for the safety and efficacy of the final products. Recrystallization is a robust and scalable method for removing impurities generated during synthesis.
Introduction to Recrystallization of Triazole Carboxylic Acids
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The principle relies on dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
The choice of solvent is paramount for successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for the triazole carboxylic acid at elevated temperatures.
-
Display low solubility for the triazole carboxylic acid at low temperatures.
-
Either completely dissolve or be completely insoluble to the impurities at all temperatures.
-
Be chemically inert with respect to the triazole carboxylic acid.
-
Have a boiling point lower than the melting point of the triazole carboxylic acid to prevent "oiling out".
-
Be volatile enough for easy removal from the purified crystals.
Common solvents for the recrystallization of triazole derivatives include water, ethanol, methanol, isopropanol, and mixtures thereof.
Common Impurities in Triazole Carboxylic Acid Synthesis
The nature of impurities in crude triazole carboxylic acid products depends on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as azides, alkynes, or other precursors.
-
Isomeric byproducts: Formation of regioisomers (e.g., 1,4- vs. 1,5-disubstituted triazoles) is a common challenge.
-
Side-reaction products: Depending on the specific chemistry, these can include dimers, polymers, or products from degradation.
-
Inorganic salts: From reagents or work-up procedures.
Effective recrystallization protocols are designed to selectively remove these impurities.
Data Presentation: Recrystallization of Triazole Carboxylic Acid Derivatives
The following tables summarize quantitative data from various recrystallization experiments on derivatives of triazole carboxylic acids. While specific data for free carboxylic acids is limited in the public domain, the data for their ester derivatives provide valuable insights into solvent selection and expected outcomes.
Table 1: Recrystallization of Methyl 1,2,4-Triazole-3-carboxylate [1]
| Recrystallization Solvent | Initial Purity (HPLC) | Final Purity (HPLC) | Yield (%) |
| Methanol | Not Reported | 98.1% | 90.3% |
| Methanol | Not Reported | 98.4% | 90.5% |
| Methanol | Not Reported | 98.3% | 90.3% |
| Methanol | Not Reported | 98.1% | 89.0% |
Table 2: Recrystallization of Other Triazole Derivatives
| Compound | Recrystallization Solvent | Yield (%) | Reference |
| 1,2,4-Triazole-3-carboxamide | Water | Not Specified | [2] |
| 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide | Ethanol-Ethyl Acetate | 87% | [3] |
| 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide | Not Specified (white crystals) | 89% | [3] |
| 1-(isopropyloxymethyl)-1,2,4-triazole-3-carboxamide | Not Specified (white crystals) | 91% | [3] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
This protocol provides a general framework for the purification of a solid triazole carboxylic acid.
Workflow Diagram: Single-Solvent Recrystallization
References
Application Notes and Protocols for ¹H and ¹³C NMR Characterization of 1,2,3-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of 1,2,3-triazole derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are included to assist researchers in the accurate characterization of these important heterocyclic compounds.
Introduction to NMR Spectroscopy of 1,2,3-Triazoles
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 1,2,3-triazole compounds, ¹H and ¹³C NMR are indispensable for confirming their synthesis and regiochemistry. The chemical shifts and coupling constants of the triazole ring protons and carbons provide a unique fingerprint for substitution patterns.
The most common synthetic routes to 1,2,3-triazoles, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), yield 1,4-disubstituted products, while ruthenium-catalyzed reactions can produce 1,5-disubstituted regioisomers.[1][2] Uncatalyzed thermal cycloadditions may result in a mixture of regioisomers.[1] NMR spectroscopy is crucial for distinguishing between these isomers.
Key ¹H and ¹³C NMR Spectral Features of 1,2,3-Triazoles
The substitution pattern on the 1,2,3-triazole ring significantly influences the chemical shifts of the ring protons and carbons.
-
¹H NMR: The proton on the C5 position of a 1,4-disubstituted 1,2,3-triazole typically appears as a singlet in the range of δ 7.0–8.8 ppm.[3]
-
¹³C NMR: The chemical shifts of the C4 and C5 carbons are particularly diagnostic for the substitution pattern. In 1,4-disubstituted 1,2,3-triazoles, the C5 signal generally appears upfield (around δ 120–127 ppm) compared to the C4 signal (around δ 139–149 ppm).[2][3] For 1,5-disubstituted isomers, the C4 signal is observed at approximately δ 133 ppm.[2]
The following DOT script visualizes the key structural features of 1,4- and 1,5-disubstituted 1,2,3-triazoles and their characteristic NMR chemical shift regions.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow outlines the key steps from sample preparation to data analysis.
Sample Preparation
-
Sample Purity: Ensure the 1,2,3-triazole compound is of high purity. Purification can be achieved by column chromatography, recrystallization, or distillation.
-
Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and depends on the solubility of the compound. Common solvents include:
-
Chloroform-d (CDCl₃)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Methanol-d₄ (CD₃OD)
-
Acetone-d₆
-
-
Dissolution: Securely cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, use a vortex mixer or sonicator for brief periods.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0.00 ppm. Many deuterated solvents are available with TMS already added.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300 MHz or higher.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for samples of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
For unambiguous assignment of carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1]
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the Free Induction Decay (FID) into a frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the spectrum using the residual solvent peak or the TMS signal.
-
Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak for ¹H NMR to determine proton ratios.
-
Structural Elucidation: Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, coupling patterns, and integration values. Compare the obtained data with literature values for known 1,2,3-triazole structures.
Quantitative Data Summary
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for 1,4-disubstituted 1,2,3-triazoles.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,4-Disubstituted 1,2,3-Triazoles
| Compound/Substituents (R¹, R⁴) | H-5 (s) | Aromatic-H (m) | Other Protons | Solvent | Reference |
| R¹=Benzyl, R⁴=Phenyl | 7.87 | 7.21 - 7.40 | 5.43 (s, 2H, CH₂) | CDCl₃ + CD₃OD | |
| R¹=Benzyl, R⁴=4-Fluorophenyl | 8.15 | 7.24 - 7.91 | - | CDCl₃ | [4] |
| R¹=p-Tolyl, R⁴=Phenyl | - | 7.25-7.85 | - | CDCl₃ | [4] |
| R¹=Benzyl, R⁴=H | 7.54 | 7.22 - 7.37 | 5.49 (s, 2H, CH₂) | CDCl₃ + CD₃OD |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1,4-Disubstituted 1,2,3-Triazoles
| Compound/Substituents (R¹, R⁴) | C-4 | C-5 | Aromatic-C | Other Carbons | Solvent | Reference |
| R¹=Benzyl, R⁴=4-Nitrophenyl | 147.0 | 124.7 | 125.1, 127.7, 128.3, 129.1, 129.7, 130.0 | 50.7 (CH₂) | CDCl₃ + CD₃OD | |
| R¹=Benzyl, R⁴=H | 146.8 | 120.7 | 125.8, 128.2, 128.3, 128.6 | 37.6 (CH₂) | CDCl₃ + CD₃OD | |
| R¹=p-Tolyl, R⁴=Phenyl | - | - | 119.71, 121.65, 125.32, 128.53, 129.02, 129.22, 129.91, 130.75, 132.82 | 167.82 | DMSO | [4] |
| R¹=4-Bromophenyl, R⁴=Phenyl | 145.20 | 121.87 | 119.65, 125.33, 128.33, 129.02, 130.07, 132.84, 135.82 | - | DMSO | [4] |
Conclusion
¹H and ¹³C NMR spectroscopy are essential tools for the unambiguous characterization of 1,2,3-triazole compounds. By following standardized protocols for sample preparation and data acquisition, and by carefully analyzing the characteristic chemical shifts of the triazole ring, researchers can confidently determine the structure and regiochemistry of their synthesized molecules. The use of 2D NMR techniques is highly recommended for complex structures to ensure accurate assignments.
References
- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis and Evaluation of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives, along with protocols for evaluating their potential as therapeutic agents. The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown promise in various areas of drug discovery, including antimicrobial, antifungal, and anticancer applications.
Synthesis of this compound Derivatives
The synthesis of the core compound, this compound, can be achieved through a cyclization reaction between phenyl azide and ethyl acetoacetate.[1][2] Subsequent derivatization to carboxamides can be performed using standard amide coupling techniques.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reported synthesis from azidobenzene and ethyl acetylacetate.[1][2]
Materials:
-
Phenyl azide (Azidobenzene)
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After 15 minutes, add phenyl azide (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with 2M HCl until the pH is approximately 2-3. A precipitate of the crude carboxylic acid should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield colorless prisms.[1]
Protocol 2: Synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Derivatives
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Appropriate primary or secondary amine (R¹R²NH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM. Add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. Stir the mixture at room temperature for 1-2 hours until a clear solution is obtained.
-
Amide Formation: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling: Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Biological Activity of Derivatives
Derivatives of 1,2,3-triazole-4-carboxylic acid have been reported to exhibit a range of biological activities. The following tables summarize representative quantitative data for similar triazole derivatives against various cell lines and fungal strains.
Table 1: In Vitro Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7d | Hela | 12.1 | [3] |
| 7e | Hela | 2.9 | [3] |
| 10a | Hela | <12 | [3] |
| 10d | Hela | <12 | [3] |
| TP6 | B16F10 | 41.12 | [4] |
Table 2: In Vitro Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 4h | C. albicans SC5314 | < 1.52 | [5] |
| 4j | C. albicans SC5314 | < 1.52 | [5] |
| 4s | C. albicans SC5314 | 0.53 | [5] |
| 1d | C. albicans 14053 | 0.25 | [6] |
| 1i | C. albicans 14053 | 0.25 | [6] |
Experimental Protocols for Biological Assays
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability.[3][4][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 4: In Vitro Antifungal Activity (Broth Microdilution Assay)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][8]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
Test compounds dissolved in DMSO
-
Standard antifungal drug (e.g., Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and the standard drug in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control.[8] This can be determined visually or by measuring the absorbance.
Signaling Pathways and Experimental Workflows
Diagram 1: General Synthetic Workflow
Caption: Synthetic scheme for this compound and its derivatives.
Diagram 2: Wnt/β-catenin Signaling Pathway
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.
Diagram 3: FAK Signaling Pathway
Caption: Overview of the Focal Adhesion Kinase (FAK) signaling pathway.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,3-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,3-triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields or failed reactions in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions.
Q1: My CuAAC reaction is sluggish or not proceeding to completion. What are the common causes and solutions?
A1: Several factors can contribute to a slow or incomplete CuAAC reaction. Here's a troubleshooting guide:
-
Inactive Catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2]
-
Insufficient Reducing Agent: A reducing agent, most commonly sodium ascorbate, is crucial for reducing Cu(II) to the active Cu(I) state in situ.[3][4]
-
Solution: Ensure you are using a sufficient excess (typically 3- to 10-fold) of a freshly prepared solution of sodium ascorbate.[4]
-
-
Poor Ligand Choice or Concentration: The ligand stabilizes the Cu(I) catalyst, increases its solubility, and accelerates the reaction.[2][5]
-
Steric Hindrance: Bulky groups near the azide or alkyne functionality can impede the reaction.[1]
Q2: I am observing significant side product formation in my CuAAC reaction. What are these byproducts and how can I minimize them?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[1] This is promoted by the presence of oxygen and Cu(II) ions.[1] Additionally, reactive oxygen species (ROS) generated by the copper/ascorbate system can degrade sensitive substrates.[1]
-
To Minimize Alkyne Homocoupling:
-
To Minimize Substrate Degradation from ROS:
Q3: What is the optimal order of addition for reagents in a CuAAC reaction?
A3: The order of reagent addition is critical for a successful reaction. A generally recommended procedure is:[2]
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[2]
Q4: How do solvent and temperature affect the yield of my azide-alkyne cycloaddition reaction?
A4:
-
Solvent: The choice of solvent is important, with the primary consideration being the solubility of all reactants.[2] CuAAC is effective in a wide range of solvents, including mixtures of water with organic solvents like DMSO, THF, and alcohols.[2][3] For bioconjugation, aqueous buffers are typically used.[2] Some studies have shown that a biphasic system of dichloromethane-water can increase reaction rates.[7]
-
Temperature: CuAAC reactions are often performed at room temperature.[2] However, for sluggish reactions, especially with sterically hindered substrates, gentle heating to 40-50°C can be beneficial.[2] For Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), temperatures can range from room temperature to 110°C, sometimes with the use of microwave irradiation to improve yields and shorten reaction times.[8][9]
Q5: My goal is to synthesize a 1,5-disubstituted 1,2,3-triazole. Which catalytic system should I use?
A5: For the synthesis of 1,5-disubstituted 1,2,3-triazoles, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[10][11] Unlike the copper-catalyzed reaction which exclusively yields the 1,4-regioisomer, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce the 1,5-isomer.[11][12]
Q6: I am having trouble purifying my 1,2,3-triazole product from the copper catalyst. What are effective purification methods?
A6: Copper contamination can be a challenge in the purification of 1,2,3-triazoles synthesized via CuAAC.[13] The triazole product can chelate with copper ions.[13]
-
Aqueous Workup with Chelating Agents: Washing the organic extract with an aqueous solution of a chelating agent like EDTA can help remove copper ions.[13]
-
Column Chromatography: Standard silica gel column chromatography is a common purification method.[14]
-
Heterogeneous Catalysis: Using a heterogeneous catalyst, such as copper on charcoal, can simplify purification as the catalyst can be easily filtered off after the reaction.[15]
-
Recrystallization: This can be an effective method for purifying solid triazole products.[16]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the impact of various parameters on the yield of 1,2,3-triazole synthesis.
Table 1: Effect of Catalyst and Solvent on CuAAC Reaction Yield
| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | tBuOH/H₂O (1:1) | Room Temp | 12-24 | ~95 | [17] |
| Phenylacetylene | Phenyl Azide | Copper-on-Charcoal | DCM | 110 | ~2 | 96 | [15] |
| Propargyl Alcohol | Fluorogenic Azide | CuSO₄/Sodium Ascorbate/THPTA | Phosphate Buffer/DMSO (95:5) | Room Temp | 1 | Near-quantitative | [5][6] |
| Various | Various | CuI/Et₂NH | Glycerol | Room Temp | - | Good to Excellent | [[“]] |
| Various | Various | Cu(II)-ADES | Base-free | - | - | up to 98 | [[“]] |
Table 2: Effect of Catalyst and Solvent on RuAAC Reaction Yield for 1,5-Disubstituted Triazoles
| Alkyne | Azide | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CpRuCl(COD) | Toluene | Room Temp | 6-18 | High | [17] |
| Phenylacetylene | Benzyl Azide | [CpRuCl]₄ | DMF | Room Temp | 15 min | >90 | [9] |
| Phenylacetylene | 4-Iodophenylazide | [CpRuCl]₄ | DMF | 110 (Microwave) | 20 min | ~70 (conversion) | [9] |
| Various | Various | CpRuCl(PPh₃)₂ | Toluene | 60-80 | - | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]
-
Stock Solutions:
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).
-
Alkyne: 12 mM in a suitable solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Catalyst Preparation:
-
In a separate tube, prepare a premixed solution of the CuSO₄ and the ligand. For a typical reaction, you might use a 1:5 ratio of copper to ligand.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide and alkyne solutions to achieve the desired final concentrations.
-
Add the premixed copper/ligand solution to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[17]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [10][17]
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst (e.g., Cp*RuCl(COD), 2-5 mol%).
-
Add an anhydrous, nonprotic solvent (e.g., toluene or DCE) via syringe.[8][10][17]
-
Add the alkyne (1.0 equivalent) and the azide (1.1 equivalents) to the flask via syringe.
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A decision-making flowchart for troubleshooting low reaction yields in 1,2,3-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. consensus.app [consensus.app]
Technical Support Center: Synthesis of 1-Phenyl-1,2,3-triazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1,2,3-triazoles. The focus is on addressing common byproducts and experimental challenges encountered during the widely used copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-phenyl-1,2,3-triazoles?
A1: The most prevalent methods for synthesizing 1-phenyl-1,2,3-triazoles are based on the Huisgen 1,3-dipolar cycloaddition between a phenyl azide and a terminal alkyne. The two main catalytic versions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click chemistry" reaction, yielding 1,4-disubstituted 1,2,3-triazoles. It is known for its high yields, mild reaction conditions, and high regioselectivity.[][2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the complementary 1,5-disubstituted 1,2,3-triazoles.[3][4] It can also be used with internal alkynes to produce fully substituted triazoles.[5][6]
Q2: Why am I getting a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles)?
A2: A mixture of regioisomers is characteristic of the uncatalyzed, thermal Huisgen cycloaddition, which typically requires elevated temperatures.[2][7] If you are using a copper(I) or ruthenium catalyst and still observing a mixture, it could indicate that the catalyst is inactive or used in an insufficient amount, allowing the thermal reaction to compete. Ensure your catalyst is active and that the reaction conditions are appropriate for the chosen catalytic cycle.
Q3: What is the role of the copper(I) catalyst in CuAAC?
A3: The copper(I) catalyst is crucial for the high rate and regioselectivity of the CuAAC reaction. It coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate.[7][8] This intermediate then reacts with the azide in a stepwise manner to exclusively form the 1,4-disubstituted triazole product.[][2] This catalytic cycle represents a significant rate enhancement (up to 10⁷-fold) over the uncatalyzed thermal reaction.[4]
Q4: Can I use internal alkynes in a copper-catalyzed reaction?
A4: Generally, the standard CuAAC reaction is not effective with internal alkynes. The mechanism relies on the presence of a terminal proton to form the copper acetylide intermediate.[5] For the synthesis of fully substituted triazoles from internal alkynes, the ruthenium-catalyzed (RuAAC) method is the preferred choice.[5][6]
Troubleshooting Guide
Issue 1: Low Yield of the Desired 1-Phenyl-1,2,3-triazole
Possible Cause 1.1: Catalyst Inactivation
-
Symptoms: The reaction is sluggish or stalls before completion. A mixture of starting materials and a small amount of product is observed.
-
Troubleshooting:
-
Oxygen Sensitivity: Cu(I) is susceptible to oxidation to Cu(II), which is inactive in CuAAC. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
In Situ Reduction: If using a Cu(II) salt (like CuSO₄·5H₂O), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to generate the active Cu(I) species in situ.[9]
-
Ligand Assistance: The use of ligands can stabilize the Cu(I) catalyst and improve reaction rates.
-
Possible Cause 1.2: Byproduct Formation (See Table 1)
-
Symptoms: Multiple spots are observed on TLC analysis in addition to the starting materials and the desired product.
-
Troubleshooting:
-
Alkyne Homocoupling: The formation of diynes (e.g., Glaser coupling) is a common side reaction, particularly in the presence of oxygen.[8] Running the reaction under dilute conditions and ensuring an inert atmosphere can minimize this.
-
Substrate-Specific Byproducts: Certain substrates may be prone to specific side reactions. For example, alkynes with a leaving group in the alpha-position can form various byproducts.[8] In such cases, the use of a solvent like pyridine may suppress these side reactions.[8]
-
Possible Cause 1.3: Poor Reactivity of Aryl Azides in RuAAC
-
Symptoms: When using aryl azides in RuAAC, the reaction often results in low yields and the formation of byproducts.[3]
-
Troubleshooting:
-
Catalyst Choice: The [Cp*RuCl]₄ catalyst in DMF has been shown to be more effective for aryl azides, leading to cleaner reactions and higher yields.[3][5]
-
Microwave Irradiation: The use of microwave irradiation can shorten reaction times and improve yields for RuAAC with aryl azides.[3]
-
Solvent: Protic solvents are generally unsuitable for RuAAC as they can lead to low yields and increased byproduct formation.[5]
-
Issue 2: Difficulty in Product Purification
-
Symptoms: The crude product is difficult to purify by standard methods like column chromatography due to the presence of closely eluting byproducts or residual copper.
-
Troubleshooting:
-
Removal of Copper: Residual copper can be removed by washing the organic extract with an aqueous solution of ammonia or EDTA.
-
Purification of Triazole Salts: An alternative purification method involves the formation of an alkali metal or alkaline earth metal salt of the triazole in an anhydrous alcohol slurry. The salt can be isolated by filtration and then neutralized to obtain the purified triazole.[10]
-
Chromatography: If byproducts are the issue, careful optimization of the solvent system for flash chromatography is necessary. For instance, separating 1,4- and 1,5-isomers often requires careful chromatographic separation.[11]
-
Common Byproducts and Their Mitigation
Table 1: Summary of Common Byproducts in 1-Phenyl-1,2,3-triazole Synthesis
| Byproduct Type | Synthetic Route | Cause | Mitigation Strategies |
| Diyne (from alkyne homocoupling) | CuAAC | Oxidative coupling of the terminal alkyne, often catalyzed by Cu(I) in the presence of air.[8] | Perform the reaction under an inert atmosphere (N₂ or Ar). Use dilute reaction conditions. |
| Bis-triazole | CuAAC | Oxidative coupling of the triazolylcopper intermediate, especially at low reagent concentrations.[12] | Maintain appropriate reagent concentrations. |
| 1,5-Regioisomer | Thermal (uncatalyzed) | Non-regioselective thermal cycloaddition competing with the catalyzed reaction.[2][7] | Ensure the catalyst is active and present in a sufficient amount. Use appropriate reaction temperatures for the catalyzed pathway. |
| Enol lactones | CuAAC | Occurs with specific substrates like 4-pentynoic acid and its derivatives.[12] | Consider substrate modification or alternative synthetic routes if this is a persistent issue. |
| Fragmentation Products | CuAAC | Copper-induced fragmentation of sensitive substrates like tertiary propargyl carbamates.[12] | Choose more stable alkyne substrates for bioconjugation or sensitive applications. |
| Uncharacterized Byproducts | RuAAC with aryl azides | The reaction of aryl azides can be less clean with certain ruthenium catalysts.[3] | Use the [Cp*RuCl]₄ catalyst in DMF.[3][5] Employ microwave irradiation to improve reaction efficiency.[3] |
Experimental Protocols and Workflows
General Experimental Protocol for CuAAC Synthesis of 1-Phenyl-4-substituted-1,2,3-triazole
-
To a solution of the terminal alkyne (1.0 eq.) and phenyl azide (1.0 eq.) in a suitable solvent (e.g., a tBuOH/H₂O mixture, DCM, or THF), add a copper(II) sulfate solution (e.g., 1-5 mol%) and sodium ascorbate (e.g., 10-20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted-1,2,3-triazole.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for the synthesis of 1-phenyl-1,2,3-triazoles.
Caption: Logical relationship between the desired reaction and common byproduct formations in CuAAC.
References
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 11. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 12. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during CuAAC reactions in a question-and-answer format.
Q1: My CuAAC reaction is giving a low yield or failing completely. What are the common causes?
A1: Low yields in CuAAC reactions can be attributed to several factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2][3] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1][4]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1] It is also crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1][2]
-
Ligand Issues: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst.[1][2] An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne (generally below 10 μM) can significantly slow down the reaction rate.[1]
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, hindering its activity.[1]
Q2: How can I prevent the inactivation of the copper catalyst?
A2: To maintain the active Cu(I) state of the catalyst, consider the following strategies:
-
Use a Reducing Agent: The most common method is the in-situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[4][5][6] Always use a freshly prepared sodium ascorbate solution.[1]
-
Utilize a Stabilizing Ligand: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its water solubility.[1][2][3] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[2]
-
Deoxygenate the Reaction Mixture: Removing dissolved oxygen is crucial. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent and reaction mixture for 15-20 minutes before adding the catalyst.[2] Performing the reaction in a glovebox under an inert atmosphere provides the best protection.[1]
Q3: I am observing unexpected byproducts. What are the common side reactions in CuAAC?
A3: The most common side reactions in CuAAC include:
-
Oxidative Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne to form a diacetylene byproduct, which is promoted by the presence of oxygen and Cu(II).[1][7] To minimize this, ensure a reducing environment with an adequate concentration of sodium ascorbate and work under an inert atmosphere.[1][7]
-
Damage to Biomolecules: In bioconjugation reactions, the combination of copper and sodium ascorbate can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins and DNA.[1][7][8] The use of chelating ligands is essential to protect biomolecules by sequestering the copper ion.[1] Keeping reaction times as short as possible by optimizing concentrations can also help.[1]
-
Reaction with Thiols: Free thiols, such as those in cysteine residues of proteins, can react with alkyne probes, leading to off-target labeling.[7]
Q4: How do I choose the right solvent for my CuAAC reaction?
A4: The choice of solvent is critical and depends on the solubility of your reactants.[2] Common solvent systems include mixtures of water with co-solvents like t-butanol, DMSO, methanol, or THF.[2][9][10] For biological applications, phosphate-buffered saline (PBS) is often used.[2] If reactants are not fully dissolved, trying a different solvent system is recommended.[2] Deep eutectic solvents (DESs) are also emerging as green and sustainable alternatives.[9][11]
Q5: What is the optimal order for adding reagents?
A5: The order of addition can significantly impact the reaction's success. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[12]
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
Quantitative Data Summary
The efficiency of CuAAC reactions is highly dependent on the reaction conditions. The following table summarizes key parameters and their typical ranges for successful reactions.
| Parameter | Recommended Range/Value | Notes |
| Reactant Stoichiometry | 1:1 to 1:1.5 (Azide:Alkyne or vice versa) | A slight excess (1.1-1.5 equivalents) of the more accessible reactant can drive the reaction to completion.[2][12] |
| Copper Catalyst Loading | 1 - 5 mol% | For bioconjugation, copper concentrations are often higher, between 50 and 100 µM.[2][13] |
| Ligand to Copper Ratio | 2:1 to 5:1 | A higher ratio (e.g., 5:1) is often used in bioconjugations to protect biomolecules.[1][2] |
| Reducing Agent (Sodium Ascorbate) | 3 to 10-fold excess relative to copper | Should be prepared fresh before each use.[1][14] |
| Reactant Concentration | > 10 µM | Reaction rates are dependent on reactant concentrations.[1] |
| pH | 4 - 12 | The reaction is generally tolerant of a wide pH range.[2][5] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (40-50°C) can be used for sluggish reactions, but may increase side reactions.[2][12] |
Key Experimental Protocols
Protocol 1: General Procedure for a Standard CuAAC Reaction
This protocol provides a starting point and may require optimization for specific substrates.
-
Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).[12]
-
Add the appropriate volume of solvent to reach the final reaction volume.
-
Deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate tube, premix the CuSO₄ and ligand solutions.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]
-
Gently mix the reaction and allow it to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.[7]
-
The product can be purified by standard methods such as column chromatography, precipitation, or extraction.[5] For bioconjugates, purification methods like dialysis or size exclusion chromatography are common.[7]
-
Protocol 2: CuAAC for Bioconjugation
This protocol is adapted for reactions involving sensitive biological molecules.
-
Stock Solutions:
-
Azide-Biomolecule: Prepare in a suitable non-chelating buffer (e.g., phosphate, HEPES, pH 7.4).[1]
-
Alkyne Partner: Dissolve in a compatible solvent like DMSO or water.
-
CuSO₄: 20 mM in deionized water.[1]
-
Ligand (THPTA): 50 mM in deionized water.[1]
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).[1]
-
Aminoguanidine (Optional): 100 mM in deionized water (to scavenge byproducts of ascorbate oxidation).[1][13]
-
-
Reaction Setup (Example for a 500 µL final volume):
-
Purification:
Visualizations
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Triazole Compound Solubility for Biological Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies to address the common challenge of poor aqueous solubility of triazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my triazole compound precipitating in my aqueous assay buffer?
A: Precipitation of triazole compounds in aqueous buffers is a common issue stemming from their often hydrophobic nature. The primary reason is the significant change in solvent polarity when a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), is diluted into a water-based medium. This "solvent shock" can cause the compound's solubility to decrease dramatically, leading to precipitation.[1] Other contributing factors include the final concentration of the compound exceeding its aqueous solubility limit, temperature fluctuations, and the pH of the assay buffer.[1]
Q2: My DMSO stock solution is clear. Why does the compound precipitate upon dilution in the assay medium?
A: A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. DMSO is a powerful organic solvent that can dissolve many hydrophobic compounds at high concentrations. However, when this stock solution is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the solvent environment becomes predominantly aqueous. If the triazole compound's intrinsic water solubility is low, it will crash out of the solution.[1]
Q3: What is the maximum recommended final concentration of DMSO in my assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry. While higher concentrations might help with solubility, they can also introduce artifacts or toxicity to the biological system (e.g., cells or enzymes), potentially confounding the experimental results. It is critical to maintain a consistent final DMSO concentration across all experimental wells, including controls.
Q4: How does the pH of the assay buffer affect the solubility of my triazole compound?
A: The pH of the assay buffer can significantly influence the solubility of ionizable triazole compounds. For weakly basic triazoles, a lower pH (more acidic) can lead to protonation of the molecule, forming a more soluble salt. Conversely, for weakly acidic triazoles, a higher pH (more basic) can increase solubility. It is crucial to consider the pKa of your compound and the pH of your assay buffer. For example, the absorption of the triazole antifungal posaconazole is affected by gastric pH.[2][3]
Q5: Can components of my cell culture medium affect compound solubility?
A: Yes, components in cell culture media, such as salts and proteins (like albumin in fetal bovine serum), can interact with your compound and affect its solubility. Proteins may bind to the compound, which can either increase its apparent solubility or, in some cases, contribute to aggregation. It's advisable to test the compound's solubility in both the base medium and the complete medium containing all supplements.[1]
Troubleshooting Guide: Compound Precipitation
If you are experiencing precipitation with your triazole compound, this guide will help you diagnose and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | - Final concentration exceeds aqueous solubility.- "Solvent shock" due to rapid dilution.[1] | - Perform a serial dilution to find the maximum soluble concentration.- Add the DMSO stock to the pre-warmed buffer dropwise while vortexing.[4] |
| Precipitation over time in the incubator | - Temperature shift affecting solubility.- pH shift in the medium due to CO2 or cell metabolism.[1] | - Pre-warm the assay medium to the experimental temperature (e.g., 37°C) before adding the compound.- Ensure the medium is adequately buffered (e.g., with HEPES). |
| Precipitation after freeze-thaw cycles of stock solution | - Compound has poor solubility at low temperatures.- Water absorption by DMSO stock.[1] | - Aliquot stock solutions into single-use volumes.- Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.[1] |
| Cloudiness or turbidity in the media | - Fine particulate precipitation.- Microbial contamination. | - Confirm the presence of precipitate under a microscope.- If contamination is suspected, discard the culture and decontaminate the workspace. |
Strategies to Improve Triazole Solubility
If initial troubleshooting does not resolve the precipitation issue, the following formulation strategies can be employed to enhance the solubility of your triazole compound.
Logical Workflow for Solubility Enhancement
The following diagram illustrates a decision-making process for selecting an appropriate solubilization strategy.
References
Stability of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid under different pH conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the pH stability of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid?
A1: The primary stability concerns for a molecule like this compound across different pH values revolve around potential degradation pathways. These include hydrolysis, particularly of the carboxylic acid group, and potential cleavage of the triazole ring under extreme acidic or alkaline conditions. It is crucial to evaluate the compound's stability to ensure its integrity in various experimental and physiological environments.
Q2: How can I perform a forced degradation study to assess pH stability?
A2: Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a compound.[1][2] These studies involve subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation.[2] For pH stability, this involves exposing a solution of the compound to acidic, neutral, and alkaline conditions over a defined period. The extent of degradation is then monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What is a stability-indicating method and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For pH stability studies, a stability-indicating HPLC method is crucial to separate the parent compound from any degradants that may form, allowing for accurate quantification of the remaining intact drug.
Q4: What are the typical conditions for a hydrolytic degradation study?
A4: Hydrolytic degradation is assessed by exposing the compound to aqueous solutions of varying pH. Generally, the following conditions are recommended:
-
Acidic Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl)
-
Neutral Hydrolysis: Purified Water or a neutral buffer (e.g., phosphate buffer at pH 7.0)
-
Alkaline Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH)
These studies are often conducted at elevated temperatures (e.g., 60°C) to accelerate degradation.[3] Samples are typically analyzed at various time points to determine the rate of degradation.
Troubleshooting Guides
HPLC Method Development and Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for the parent compound. | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. - Reduce the injection concentration or volume. - Consider a different column stationary phase or the use of mobile phase additives. |
| Co-elution of the parent compound and degradation products. | - Insufficient resolution of the HPLC method. | - Optimize the mobile phase composition (e.g., gradient slope, organic solvent ratio). - Try a different column with a different selectivity. - Adjust the mobile phase pH. |
| Baseline noise or drift. | - Contaminated mobile phase or column. - Pump issues (e.g., leaks, faulty check valves). - Detector lamp aging. | - Prepare fresh mobile phase and flush the system. - Clean or replace the column. - Purge the pump and check for leaks. - Replace the detector lamp if necessary. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mixing of the mobile phase and check the pump for consistent flow. - Use a column oven to maintain a constant temperature. - Replace the column if it has exceeded its lifetime. |
Experimental Design
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | - The compound is highly stable under the tested conditions. - Insufficient stress applied. | - Increase the temperature, concentration of acid/base, or duration of the study. - Confirm that the analytical method is sensitive enough to detect low levels of degradation. |
| Too rapid degradation (e.g., >20% in the first time point). | - The stress conditions are too harsh. | - Reduce the temperature, concentration of acid/base, or shorten the initial time points for sampling. The goal is to achieve a target degradation of 5-20%.[3] |
| Poor mass balance (sum of parent compound and degradants is not close to 100%). | - Some degradation products are not being detected (e.g., no UV chromophore). - Degradants are not eluting from the column. - Inaccurate quantification due to different response factors of degradants. | - Use a mass-sensitive detector (e.g., Mass Spectrometry) in addition to UV. - Employ a stronger elution gradient to ensure all components are eluted. - Determine the relative response factors for the major degradation products if standards are available. |
Data Presentation
Disclaimer: The following data is illustrative and intended to provide an example of how to present stability data. Actual results for this compound may vary.
Table 1: Stability of this compound in Aqueous Solutions at 60°C
| Condition | Time (hours) | % Remaining Parent Compound | Appearance of Solution |
| 0.1 M HCl | 0 | 100.0 | Colorless |
| 2 | 98.5 | Colorless | |
| 6 | 95.2 | Colorless | |
| 12 | 90.8 | Colorless | |
| 24 | 85.3 | Colorless | |
| pH 7.0 Buffer | 0 | 100.0 | Colorless |
| 2 | 99.8 | Colorless | |
| 6 | 99.5 | Colorless | |
| 12 | 99.1 | Colorless | |
| 24 | 98.6 | Colorless | |
| 0.1 M NaOH | 0 | 100.0 | Colorless |
| 2 | 92.1 | Colorless | |
| 6 | 80.5 | Faint Yellow | |
| 12 | 68.7 | Yellow | |
| 24 | 50.2 | Yellow |
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline aqueous solutions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Phosphate Buffer (pH 7.0)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade acetonitrile and water
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: For each condition (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH), add a known volume of the stock solution to a volumetric flask and dilute with the respective stress solution to a final concentration of 0.1 mg/mL.
-
Incubation: Place the prepared solutions in a constant temperature bath set at 60°C.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching: Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration at time 0.
Visualizations
Caption: Experimental workflow for pH stability testing.
References
Preventing regioisomer formation in Huisgen cycloaddition reactions
Welcome to the technical support center for Huisgen Azide-Alkyne Cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in regioselectivity between thermal and catalyzed Huisgen cycloadditions?
The primary difference lies in the reaction mechanism. The thermal (uncatalyzed) Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction that proceeds through a transition state where both new carbon-nitrogen bonds form simultaneously.[1][2] This process often results in a mixture of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazole regioisomers, as the electronic and steric factors governing the orientation of the azide and alkyne have similar energy barriers.[3]
In contrast, the catalyzed versions operate via stepwise mechanisms:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is not a true concerted cycloaddition. It involves the formation of a copper-acetylide intermediate, which then reacts with the azide. This templated, stepwise mechanism almost exclusively yields the 1,4-disubstituted triazole isomer.[3][4]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction also follows a stepwise pathway involving an organometallic intermediate (a ruthenacycle), which selectively leads to the formation of the 1,5-disubstituted triazole isomer.[5]
Q2: I performed a thermal cycloaddition and got a mixture of products. Is this expected? How can I influence the ratio?
Yes, obtaining a mixture of 1,4- and 1,5-regioisomers is typical for the uncatalyzed thermal Huisgen cycloaddition.[3] While achieving complete selectivity is challenging without a catalyst, you can influence the ratio. The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory; the reaction is favored between the atoms with the largest coefficients on the azide's HOMO and the alkyne's LUMO (or vice-versa).[1]
Practically, this means:
-
Electronic Effects: The presence of a strong electron-withdrawing group (e.g., ester, ketone, sulfone) on the alkyne generally favors the formation of the 1,4-regioisomer .[2][6] This is the most effective way to influence the outcome in a thermal reaction.
-
Steric Effects: Bulky substituents on both the azide and alkyne can also influence the ratio, though this is often less predictable than electronic effects.[6]
Q3: How do I choose between the CuAAC and RuAAC reactions?
The choice depends entirely on the desired regioisomer:
-
For 1,4-disubstituted 1,2,3-triazoles, use the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
For 1,5-disubstituted 1,2,3-triazoles, use the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[7]
Q4: How can I confirm which regioisomer I have synthesized?
The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shift of the triazole ring proton is highly diagnostic. In the 1,4-isomer , this proton typically appears further downfield (e.g., 7.5-8.8 ppm) compared to the proton in the 1,5-isomer , which is more shielded.[8][9]
-
¹³C NMR: The chemical shifts of the triazole ring carbons also differ between the two isomers.[9]
-
2D NMR: For ambiguous cases, 2D NMR techniques are powerful. A Nuclear Overhauser Effect (NOE) experiment (NOESY) can show spatial proximity. In the 1,5-isomer, an NOE is often observed between the triazole proton and protons on the substituent at the 1-position. Long-range heteronuclear correlation experiments like HMBC can also help establish connectivity.[9][10]
Troubleshooting Guides
Guide 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide addresses common issues encountered during CuAAC reactions, which should exclusively yield the 1,4-regioisomer.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) & Actionable Advice |
| Low or No Product Yield | 1. Inactive Cu(I) Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen. The sodium ascorbate reducing agent may have degraded. | Ensure Fresh Reagents: Prepare the sodium ascorbate solution fresh for each experiment. Degas Solvents: Sparge all solvents (water, t-BuOH, etc.) with an inert gas (Argon or Nitrogen) for 15-20 minutes before use. Work Under Inert Atmosphere: For sensitive substrates, perform the reaction under a nitrogen or argon atmosphere. Even capping the reaction vial is beneficial. |
| 2. Inhibitory Buffer/Solvent Components: Tris buffer can chelate the copper catalyst. High concentrations (>0.2 M) of chloride ions can also be inhibitory. | Change Buffer System: Switch to a non-coordinating buffer like PBS or HEPES. Check Additives: Ensure other components in your reaction mixture do not contain strong chelating agents. | |
| 3. Poor Substrate Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete. | Use a Co-solvent: Add a small amount (5-10%) of an organic co-solvent like DMSO, DMF, or t-BuOH to improve the solubility of hydrophobic reactants. | |
| Mixture of Products (Desired Triazole + Side Products) | 1. Alkyne Homocoupling (Glaser Coupling): The most common side reaction, forming a diyne byproduct. This is promoted by oxygen and insufficient reducing agent. | Minimize Oxygen: Follow all recommendations for degassing and using an inert atmosphere. Ensure Sufficient Reductant: Use an adequate concentration of sodium ascorbate (typically 5-10 mol% relative to the limiting reagent). A slight excess is often beneficial. |
| 2. Formation of 1,5-Isomer (Highly Unlikely): The presence of the 1,5-isomer indicates the reaction is proceeding through an uncatalyzed thermal pathway. | Check Catalyst Loading: Ensure you have added the correct amount of copper catalyst and reducing agent. Lower Reaction Temperature: CuAAC reactions are typically efficient at room temperature. If you are heating the reaction, it may be promoting the background thermal reaction. Reduce the temperature. | |
| Reaction Starts but Stalls | 1. Catalyst Sequestration: In complex biological media, the copper catalyst may be sequestered by proteins or other molecules. | Increase Catalyst/Ligand Concentration: For bioconjugation, sometimes increasing the concentration of the copper and ligand can overcome sequestration effects. Use a Stabilizing Ligand: Ligands like THPTA or TBTA not only accelerate the reaction but also protect the copper catalyst, keeping it available for the catalytic cycle. A 5:1 ligand-to-copper ratio is often recommended. |
-
Successful Catalyst Generation: When using CuSO₄ (a blue solution) and sodium ascorbate, the solution should become colorless or pale yellow upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I).
-
Precipitate Formation: The appearance of an unexpected precipitate could indicate poor solubility of a reactant or product, or potentially the formation of insoluble copper-acetylide polymers or Glaser coupling byproducts.
Guide 2: Thermal Huisgen Cycloaddition
| Observed Issue | Potential Cause(s) | Recommended Solution(s) & Actionable Advice |
| Undesirable Regioisomeric Ratio (Too much 1,5-isomer) | 1. Electronic Properties of Substrates: The regioselectivity is highly dependent on the electronics of the alkyne. | Modify the Alkyne: If possible, use an alkyne with a strong electron-withdrawing group (e.g., -CO₂R, -C(O)R) to increase the proportion of the 1,4-isomer.[2] |
| 2. Reaction Temperature: Very high temperatures can sometimes decrease selectivity. | Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times but can sometimes improve the isomeric ratio. | |
| Low or No Reaction | 1. Insufficient Thermal Energy: The activation barrier for the uncatalyzed reaction is high. | Increase Temperature: These reactions often require elevated temperatures (80-150 °C).[11] Consider switching to a higher-boiling solvent like toluene, xylene, or DMF. |
| 2. Steric Hindrance: Very bulky groups on the azide or alkyne can prevent the reactants from approaching each other effectively. | Use Less Hindered Substrates: If possible, redesign the substrates to reduce steric bulk near the reacting centers. |
Data Presentation: Catalyst & Ligand Performance
The choice of catalyst, ligand, and solvent significantly impacts the efficiency of Huisgen cycloaddition reactions. The tables below summarize typical conditions and outcomes.
Table 1: Regioselectivity of Different Huisgen Cycloaddition Methods
| Method | Catalyst | Typical Solvent(s) | Temperature | Regioselectivity | Key Feature |
| Thermal Huisgen | None | Toluene, DMF, neat | 80-150 °C | Mixture of 1,4- and 1,5-isomers | Catalyst-free but lacks regiocontrol.[11] |
| CuAAC | Cu(I) source (e.g., CuSO₄/NaAsc, CuI) | H₂O, t-BuOH/H₂O, DMSO, DMF | Room Temp. | >95% 1,4-isomer | "Click" reaction; high yield and selectivity for 1,4-isomer.[4] |
| RuAAC | [CpRuCl] complex (e.g., CpRuCl(PPh₃)₂) | Toluene, DCE, DMF | 45-80 °C | >95% 1,5-isomer | Complementary to CuAAC; provides selective access to 1,5-isomer.[5][7] |
Table 2: Comparison of Common Ligands for CuAAC Reactions
| Ligand | Key Features | Recommended Use Case | Relative Rate |
| TBTA | High reaction rates, good catalyst protection. Low water solubility. | Organic synthesis, when using organic solvents. | ++++ |
| THPTA | High water solubility, good biocompatibility. Protects biomolecules from copper-induced damage. | Bioconjugation in aqueous buffers (e.g., PBS, HEPES). | +++ |
| BTTAA | Very high catalytic activity, even at low copper concentrations. Water soluble. | When extremely fast reaction kinetics are required, especially in biological systems. | +++++ |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a robust method for synthesizing a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0 - 1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: A 1:1 mixture of tert-Butanol and deionized water is a common starting point.
Procedure:
-
Preparation: In a vial, dissolve the azide (1.0 equiv) and the terminal alkyne (1.1 equiv) in the chosen solvent (e.g., 4 mL of 1:1 t-BuOH/H₂O for a 1 mmol scale reaction). Stir to ensure complete dissolution.
-
Catalyst & Reductant Solutions:
-
In a separate small vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in deionized water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
-
Reaction Initiation: To the stirring solution of azide and alkyne, add the sodium ascorbate solution (e.g., 100 µL for 10 mol% on a 1 mmol scale).
-
Add Copper: Immediately after the reductant, add the CuSO₄ solution (e.g., 50 µL for 5 mol% on a 1 mmol scale). The blue color of the Cu(II) should fade quickly.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is often complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the triazole product.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol details the synthesis of a 1,5-disubstituted 1,2,3-triazole . This reaction is sensitive to oxygen and must be performed under an inert atmosphere.[5]
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.05 equiv)
-
Ruthenium Catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,2-Dichloroethane (DCE) or Toluene)
Procedure:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool under a stream of argon or nitrogen.
-
Add Reagents: To the flask, add the azide (1.0 equiv), the anhydrous, degassed solvent (to make a ~0.5 M solution), and the terminal alkyne (1.05 equiv) via syringe.
-
Add Catalyst: Add the ruthenium catalyst to the stirring solution. If the catalyst is a solid, it can be added under a positive pressure of inert gas.
-
Heating and Monitoring: Heat the reaction mixture in a preheated oil bath (typically 60-80 °C). The solution will often change color from orange to dark brown as the reaction progresses.[5] Monitor the reaction by TLC.
-
Workup:
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Add silica gel directly to the flask and concentrate the solvent by rotary evaporation to obtain a dry powder.
-
-
Purification:
-
Load the silica-adsorbed crude product onto a column.
-
Flush the column with a polar solvent like ethyl acetate to elute the product, leaving the catalyst on the silica.
-
Concentrate the filtrate. The resulting solid can often be further purified by trituration or recrystallization from a solvent system like hexanes/ethyl acetate.
-
Protocol 3: Purification and Separation of Regioisomers
If a thermal reaction results in a mixture of 1,4- and 1,5-isomers, they can often be separated by flash column chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The two regioisomers will likely have slightly different Rf values. A common starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve good separation (ΔRf > 0.1).
-
Column Chromatography: Pack a column with silica gel and elute with the optimized solvent system. The polarity difference between the 1,4- and 1,5-isomers is often sufficient for separation, though it may require a long column and careful collection of fractions. The 1,4-isomer is typically slightly more polar than the 1,5-isomer.
-
Recrystallization: If chromatography is unsuccessful or if the isolated product needs further purification, recrystallization can be an effective alternative.[12]
Visualizations
The following diagrams illustrate key workflows and mechanisms described in this guide.
// Nodes Cu_II [label="Cu(II) Precatalyst\n(e.g., CuSO₄)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Cu_I [label="Active Cu(I) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne\n(R₁-C≡CH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="Azide\n(R₂-N₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu_Acetylide [label="Copper-Acetylide\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Six_Membered [label="Six-Membered\nCu-Triazolide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="1,4-Disubstituted\n1,2,3-Triazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ascorbate [label="Sodium\nAscorbate", shape=invhouse, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Edges Cu_II -> Cu_I [label="Reduction"]; Ascorbate -> Cu_II [style=dashed]; Cu_I -> Cu_Acetylide [label="+ Alkyne\n- H⁺"]; Alkyne -> Cu_Acetylide [style=dashed]; Cu_Acetylide -> Six_Membered [label="+ Azide"]; Azide -> Six_Membered [style=dashed]; Six_Membered -> Product [label="Product Release\n+ H⁺"]; Six_Membered -> Cu_I [label="Catalyst\nRegeneration", style=dashed];
// Invisible nodes for layout {rank=same; Cu_II; Ascorbate;} {rank=same; Alkyne; Azide;} }
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).// Nodes Ru_Catalyst [label="[Cp*RuCl]\nCatalyst", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne\n(R₁-C≡CH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="Azide\n(R₂-N₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ru_Vinylidene [label="Ruthenium\nVinylidene", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ruthenacycle [label="Six-Membered\nRuthenacycle", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="1,5-Disubstituted\n1,2,3-Triazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ru_Catalyst -> Ru_Vinylidene [label="+ Alkyne\n- HCl"]; Alkyne -> Ru_Vinylidene [style=dashed]; Ru_Vinylidene -> Ruthenacycle [label="+ Azide"]; Azide -> Ruthenacycle [style=dashed]; Ruthenacycle -> Product [label="Reductive\nElimination"]; Ruthenacycle -> Ru_Catalyst [label="Catalyst\nRegeneration", style=dashed];
// Layout {rank=same; Alkyne; Azide;} }
Caption: Catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).// Nodes Start [label="Problem:\nLow Yield or\nSide Products in CuAAC", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is the Cu(I) catalyst active?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Are reactants pure and soluble?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Are reaction conditions optimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Side_Reactions [label="Is alkyne homocoupling occurring?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Catalyst [label="Solution:\n- Use freshly made sodium ascorbate\n- Degas all solvents\n- Add a stabilizing ligand (e.g., THPTA)"]; Sol_Reagents [label="Solution:\n- Check purity of azide/alkyne\n- Use a co-solvent (DMSO, DMF)\nfor solubility"]; Sol_Conditions [label="Solution:\n- Use non-chelating buffers (PBS, HEPES)\n- Optimize stoichiometry\n- Run at room temperature"]; Sol_Side_Reactions [label="Solution:\n- Rigorously exclude oxygen\n- Ensure sufficient reducing agent"]; Success [label="Reaction Optimized", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Catalyst; Check_Catalyst -> Sol_Catalyst [label="No"]; Check_Catalyst -> Check_Reagents [label="Yes"]; Sol_Catalyst -> Success;
Check_Reagents -> Sol_Reagents [label="No"]; Check_Reagents -> Check_Conditions [label="Yes"]; Sol_Reagents -> Success;
Check_Conditions -> Sol_Conditions [label="No"]; Check_Conditions -> Check_Side_Reactions [label="Yes"]; Sol_Conditions -> Success;
Check_Side_Reactions -> Sol_Side_Reactions [label="Yes"]; Check_Side_Reactions -> Success [label="No"]; Sol_Side_Reactions -> Success; }
Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Scale-Up Synthesis of 1,2,3-Triazole-4-carbaldehydes
Welcome to the technical support center for the synthesis of 1,2,3-triazole-4-carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important class of molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,3-triazole-4-carbaldehydes suitable for scale-up?
A1: There are two primary routes favored for their reliability and scalability:
-
Two-Step Synthesis (CuAAC followed by Oxidation): This is the most common approach, involving the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an organic azide with propargyl alcohol to form a (1H-1,2,3-triazol-4-yl)methanol intermediate. This is followed by the selective oxidation of the alcohol to the desired carbaldehyde.[1][2][3] This method is popular due to the high regioselectivity and functional group tolerance of the CuAAC reaction.[1]
-
One-Step Metal-Free Synthesis: A scalable, one-step, metal-free cycloaddition of an organic azide with 3-dimethylaminoacrolein can directly yield the 1,2,3-triazole-4-carbaldehyde. This route is advantageous as it avoids the use of a metal catalyst, simplifying purification.[3][4]
Q2: What are the main safety concerns when scaling up the synthesis of 1,2,3-triazole-4-carbaldehydes?
A2: The primary safety concerns are associated with the use of azides, particularly on a large scale. Key hazards include:
-
Explosive nature of azides: Both organic and inorganic azides can be sensitive to heat and shock, with the potential for explosive decomposition.
-
Formation of hydrazoic acid: In the presence of acid, sodium azide can form the highly toxic and explosive hydrazoic acid.
-
Reaction exotherms: Azide-alkyne cycloaddition reactions can be exothermic, and on a large scale, this can lead to a thermal runaway if not properly managed. Careful control of reagent addition and efficient cooling are crucial.
Q3: How can I effectively remove the copper catalyst from my product on a large scale?
A3: Residual copper can be problematic, especially for pharmaceutical applications. Effective removal methods include:
-
Aqueous washes with chelating agents: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride is a common and effective method.[1]
-
Filtration through a silica plug: For a quicker purification, the crude reaction mixture can be passed through a short plug of silica gel, which will retain the polar copper salts.[1]
-
Use of heterogeneous catalysts: Employing a solid-supported copper catalyst simplifies removal, as the catalyst can be filtered off at the end of the reaction.[1]
Troubleshooting Guides
Problem 1: Low Yield in the CuAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Inactivation of Copper(I) Catalyst | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to the inactive Cu(II) state. Add a reducing agent like sodium ascorbate to regenerate Cu(I) in situ. |
| Insufficient Mixing | On a larger scale, inefficient stirring can lead to localized concentrations and incomplete reaction. Use appropriate agitation to ensure homogeneity. |
| Poor Solubility of Reagents | The choice of solvent is critical. While aqueous solvent systems are common for CuAAC, ensure that your organic azide and alkyne are sufficiently soluble. A co-solvent may be necessary. |
| Inappropriate Reaction Temperature | While many CuAAC reactions proceed at room temperature, some systems may require gentle heating to achieve a reasonable reaction rate. However, excessive heat can lead to side reactions. |
Problem 2: Incomplete Oxidation of the Alcohol Intermediate
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidant | Ensure at least a stoichiometric amount of the oxidizing agent is used. On a larger scale, it is common to use a slight excess. |
| Deactivation of the Oxidant | Some oxidizing agents, like manganese dioxide (MnO₂), can vary in activity. Ensure you are using a high-quality, activated oxidant. |
| Poor Solubility of the Alcohol | The alcohol intermediate must be soluble in the reaction solvent for the oxidation to proceed efficiently. Select a solvent in which both the alcohol and the oxidant have adequate interaction. |
| Short Reaction Time | Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. Scale-up reactions may require longer reaction times. |
Problem 3: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of the 1,5-Regioisomer in CuAAC | While the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can form, especially at higher temperatures or with certain substrates. Ensure a reliable source of Cu(I) and consider the use of ligands that enhance regioselectivity. |
| Over-oxidation to Carboxylic Acid | Using too strong an oxidizing agent or prolonged reaction times can lead to the formation of the corresponding carboxylic acid. Use a mild and selective oxidant like MnO₂ and monitor the reaction closely. |
| Formation of Imines (in the metal-free route) | In the one-step metal-free synthesis using 3-dimethylaminoacrolein, residual imine intermediates can be present. Purification by column chromatography can facilitate the hydrolysis of these imines.[3] |
Problem 4: Difficulties in Product Purification and Isolation
| Potential Cause | Troubleshooting Steps |
| Product is a Viscous Oil or Semi-Solid | This can make handling and purification challenging. Consider dissolving the crude product in a suitable solvent and precipitating it by adding an anti-solvent. Trituration with a non-polar solvent can sometimes induce crystallization. |
| Co-elution of Impurities during Chromatography | If impurities are difficult to separate by column chromatography, consider alternative purification methods such as crystallization or distillation under reduced pressure (if the product is thermally stable). |
| Difficulty Handling the Product on a Large Scale | For the metal-free synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, the product can become statically charged and difficult to handle after washing with pentane. In such cases, precipitation from an ether/aqueous HCl mixture followed by filtration and washing is a more manageable approach on a gram scale.[3] |
Quantitative Data
Table 1: Effect of Solvent on the Metal-Free Synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde [3]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMSO | 50 | 72 | 86-88 |
| DMF | 50 | 72 | 86-88 |
| 1,4-Dioxane | 50 | 72 | >80 |
| MeCN | 50 | 72 | >80 |
| Isopropanol | 50 | 72 | Significantly slower reaction |
Experimental Protocols
Protocol 1: Two-Step Synthesis via CuAAC and Oxidation
Step 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
-
To a solution of phenylazide (1.0 eq) and propargyl alcohol (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1), add sodium ascorbate (0.1 eq).
-
To this mixture, add a solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Oxidation to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
-
Dissolve the crude (1-phenyl-1H-1,2,3-triazol-4-yl)methanol in a suitable solvent (e.g., dichloromethane or acetone).
-
Add activated manganese dioxide (MnO₂) (5-10 eq) in portions.
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography or crystallization.
Protocol 2: One-Step Metal-Free Synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde[3]
-
To a suitable reaction vessel, add 4-nitrophenyl azide (1.3 eq), 3-dimethylaminoacrolein (1.0 eq), and 1,4-dioxane.
-
Stir the mixture at 50 °C for 72 hours.
-
Reduce the solvent volume by half under reduced pressure.
-
Dilute the reaction mixture with 1 M HCl (aq.) and diethyl ether.
-
Shake the mixture in a separation funnel until a white suspension is obtained.
-
Filter the precipitate and wash sequentially with water and diethyl ether.
-
Dry the solid under vacuum to obtain the pure 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.
Visualizations
Caption: Workflow for the two-step synthesis of 1,2,3-triazole-4-carbaldehydes.
Caption: Troubleshooting decision tree for low yields in CuAAC reactions.
References
Technical Support Center: Interpretation of Complex NMR Spectra for Substituted Triazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the interpretation of complex NMR spectra of substituted triazoles. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in interpreting NMR spectra of substituted triazoles?
A1: The primary challenges in interpreting NMR spectra of substituted triazoles include:
-
Isomer Differentiation: Distinguishing between different constitutional isomers, such as 1,4- and 1,5-disubstituted 1,2,3-triazoles, can be difficult due to subtle differences in their spectra.
-
Tautomerism: Triazole rings can exist in different tautomeric forms, especially in 1,2,3- and 1,2,4-triazoles. This can lead to the presence of multiple species in solution, resulting in complex or averaged NMR signals.[1][2]
-
Signal Overlap: In complex molecules with multiple substituents, the signals of the triazole ring protons can overlap with those of other aromatic or heteroaromatic protons, complicating the analysis.[3]
-
Broad Peaks: Peak broadening can occur due to chemical exchange phenomena (like tautomerism or rotamer interconversion), the presence of paramagnetic impurities, or issues with sample preparation.[3][4]
Q2: How can I distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers using NMR?
A2: Several NMR techniques can be employed to differentiate between 1,4- and 1,5-disubstituted 1,2,3-triazoles:
-
¹³C NMR: The chemical shift of the triazole carbon atoms is a reliable indicator. For 1,4-disubstituted isomers, the C5 carbon signal typically appears at a higher field (around 122-127 ppm), while for 1,5-disubstituted isomers, the C4 carbon signal is found at a lower field (around 139-148 ppm).[5]
-
¹⁵N NMR: The chemical shifts of the nitrogen atoms in the triazole ring are distinct for each isomer. 1H-¹⁵N HMBC experiments can be particularly useful for unambiguous assignment.[1]
-
NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments can be used to identify through-space interactions. For a 1,5-disubstituted triazole, an NOE can often be observed between the triazole proton and the protons of the substituent at the N1 position, which is not possible in the 1,4-isomer.
Q3: My NMR spectrum shows broad peaks. What are the possible causes and how can I fix it?
A3: Broad peaks in the NMR spectrum of a substituted triazole can arise from several factors. Here is a troubleshooting guide:
-
Chemical Exchange: Tautomerism or restricted rotation around single bonds (rotamers) can lead to intermediate exchange on the NMR timescale, causing peak broadening.[4]
-
Solution: Try acquiring the spectrum at different temperatures (Variable Temperature NMR). At higher temperatures, the exchange rate may increase, leading to sharper, averaged signals. At lower temperatures, the exchange may slow down, allowing for the observation of individual tautomers or rotamers.
-
-
Sample Concentration: High sample concentrations can lead to aggregation and increased viscosity, resulting in broader lines.[3]
-
Solution: Prepare a more dilute sample.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., residual copper catalyst from a "click" reaction) can cause significant line broadening.
-
Solution: Ensure thorough purification of your compound. If catalyst contamination is suspected, passing the sample through a small plug of silica gel or treating it with a metal scavenger may help.[6]
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks.[3]
-
Solution: Carefully shim the spectrometer before acquiring the spectrum.
-
-
Incomplete Dissolution: If the sample is not fully dissolved, the solid particles will disrupt the magnetic field homogeneity.[4]
-
Solution: Ensure complete dissolution of the sample. Gentle heating or sonication may be necessary. If solubility is an issue, a different deuterated solvent should be considered.[3]
-
Troubleshooting Guides
Guide 1: Distinguishing 1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles
This guide provides a systematic workflow for differentiating between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers.
Caption: Workflow for distinguishing 1,4- and 1,5-triazole isomers.
Guide 2: Troubleshooting Unexpected Peaks in the NMR Spectrum
This guide outlines a logical process for identifying the source of unexpected signals in your NMR spectrum.
Caption: Workflow for troubleshooting unexpected NMR peaks.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted 1,2,3-Triazoles
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| 1,4-Disubstituted | |||
| H-5 | 8.00 - 8.75[5] | A sharp singlet. | |
| C-4 | 139.27 - 148.64[5] | Quaternary carbon. | |
| C-5 | 122.46 - 127.49[5] | Protonated carbon. | |
| 1,5-Disubstituted | |||
| H-4 | ~7.64[7] | A sharp singlet. | |
| C-4 | ~133.1[7] | Protonated carbon. | |
| C-5 | ~138.9[7] | Quaternary carbon. |
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 4-Substituted 1,2,4-Triazoles[8]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 8.5 - 9.0 | 145 - 155 |
| H-5 | 8.0 - 8.5 | 145 - 155 |
Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents.
Experimental Protocols
Protocol 1: Standard ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 2-5 mg of the purified triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For a typical sample, 8-16 scans should be sufficient.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Protocol 2: Standard ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified triazole derivative in approximately 0.6 mL of a deuterated solvent.
-
Instrument Setup: Lock and shim the instrument as described for ¹H NMR.
-
Data Acquisition: Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[8] The number of scans will depend on the sample concentration and may range from several hundred to several thousand. A relaxation delay (d1) of 1-2 seconds is typically used.[8]
-
Data Processing: Process the FID as for ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Instrument Setup: After acquiring a standard ¹H spectrum, do not spin the sample.[9]
-
Parameter Setup: Load a standard HMBC parameter set. The spectral width in the ¹H dimension (F2) and ¹³C dimension (F1) should be set to encompass all signals of interest.
-
Data Acquisition: The number of scans per increment should be a multiple of 8 or 16. The number of increments in the F1 dimension will determine the resolution in that dimension (typically 256-512).
-
Data Processing: Perform a 2D Fourier transform. The resulting spectrum will show correlations between protons and carbons that are typically 2-3 bonds apart.
Protocol 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Instrument Setup: Similar to HMBC, do not spin the sample.[9]
-
Parameter Setup: Load a standard HSQC parameter set. Set the spectral widths for the ¹H and ¹³C dimensions.
-
Data Acquisition: Acquire the 2D data. HSQC is generally more sensitive than HMBC, so fewer scans may be required.
-
Data Processing: After 2D Fourier transformation, the spectrum will display correlations between protons and the carbons to which they are directly attached.
Protocol 5: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: The sample should be free of paramagnetic impurities and dissolved in a degassed deuterated solvent.
-
Instrument Setup: Lock and shim the instrument carefully. Do not spin the sample.
-
Parameter Setup: Load a standard NOESY parameter set. A key parameter is the mixing time (d8), which should be optimized based on the size of the molecule (typically 0.5-1.0 s for small molecules).[10]
-
Data Acquisition: Acquire the 2D data.
-
Data Processing: Process the 2D data. Cross-peaks in the NOESY spectrum indicate that the correlated protons are close in space (typically < 5 Å).[7]
References
- 1. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
Technical Support Center: Removal of Copper Catalyst from Click Chemistry Products
For researchers, scientists, and drug development professionals, the complete removal of copper catalysts after a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a critical step to ensure the purity, safety, and efficacy of the final product. Residual copper can interfere with downstream biological assays, compromise the stability of the product, and introduce toxicity.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the copper removal process.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of click chemistry products.
| Problem | Potential Cause | Recommended Solution |
| Persistent blue or green color in the product after purification. | This strongly indicates incomplete removal of the copper catalyst.[2][3] The product itself may also chelate copper, especially if it contains nitrogen heterocycles like the triazole ring formed during the reaction.[3] | - Repeat the purification step. For example, perform additional aqueous washes with a chelating agent like EDTA or pass the product through a fresh plug of silica gel.[2] - A combination of methods, such as an EDTA wash followed by silica gel filtration, is often more effective.[2] - If the product is suspected of chelating copper, a stronger chelating agent or a scavenger resin with a very high affinity for copper may be necessary.[2] |
| Low product yield after aqueous workup. | The product may be partially soluble in the aqueous phase, leading to loss during extraction.[2] | - For organic-soluble products, wash the organic layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.[2] - For water-soluble products, avoid aqueous washes and opt for methods like scavenger resins, dialysis, or size-exclusion chromatography.[2] |
| Emulsion formation during liquid-liquid extraction. | The properties of the product and solvents can sometimes lead to the formation of a stable emulsion at the interface of the organic and aqueous layers. | - Add a small amount of brine to the separatory funnel to help break the emulsion.[2] - Centrifuge the mixture to force the separation of the layers.[2] |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product may have similar polarities and affinities for the stationary phase.[2] | - Pre-treat the crude product to remove the bulk of the copper before chromatography. An aqueous wash with a chelating agent is a good first step.[2] - Consider using a different stationary phase (e.g., alumina instead of silica gel).[2] - Employ a scavenger resin to remove copper prior to chromatographic purification.[2] |
| Product degradation during copper removal. | Harsh pH conditions or oxidation during the workup can lead to the degradation of sensitive products.[1] | - Optimize the pH during extraction or precipitation to be compatible with your product's stability.[1] - Before using a scavenger resin, test a small sample to ensure it does not adsorb or degrade your product.[1] |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding copper catalyst removal.
Q1: What are the most common and effective methods for removing copper catalysts?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing the product is washed with an aqueous solution of a chelating agent. Common chelators include EDTA, aqueous ammonia, and ammonium chloride.[2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2][3]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica gel, or alumina.[2][3] These materials can adsorb the copper catalyst, allowing the product to pass through.[2][3]
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[2][3] The resin can be stirred with the reaction mixture and then filtered off. Examples include resins with thiourea, amine, or iminodiacetic acid functionalities.[3]
-
Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[2][4][5]
-
Chromatography: Standard techniques like column chromatography (silica gel or alumina) or size-exclusion chromatography can be effective for purifying the product and removing the copper catalyst.[2]
Q2: My product is water-soluble. How can I remove the copper catalyst without losing my product during aqueous washes?
For water-soluble products, aqueous washes are not ideal due to potential product loss.[2] Alternative methods include:
-
Scavenger Resins: These are highly effective for selectively removing copper from aqueous solutions.
-
Dialysis: This is a gentle method suitable for large molecules like proteins and nucleic acids, where the small copper complexes are removed through a semi-permeable membrane.[4][5][6]
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on size, allowing for the removal of the smaller copper catalyst from a larger product.
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors:
-
Solubility of your product: Organic-soluble products are amenable to aqueous washes, while water-soluble products require alternative methods.
-
Scale of the reaction: For large-scale synthesis, methods like precipitation or the use of scavenger resins in a flow-through setup can be more practical than column chromatography.
-
Nature of your product: For sensitive biomolecules, milder methods like dialysis are preferred to avoid degradation.[4][5]
-
Required level of purity: For pharmaceutical applications, a combination of methods may be necessary to achieve the stringent limits on residual copper.
Q4: Are there any ligands that can help with copper removal?
Yes, certain ligands used to accelerate the click reaction can also facilitate copper removal. For instance, water-soluble ligands like THPTA can help keep the copper in the aqueous phase during extraction.
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for the removal of copper from organic-soluble click chemistry products.
-
After the click reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).[1]
-
Separate the layers. The blue/green color of the copper complex should move into the aqueous layer.
-
Repeat the EDTA wash 2-3 times, or until the organic layer is colorless.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification using a Scavenger Resin
This protocol is effective for both organic and water-soluble products.
-
To the crude reaction mixture, add the recommended amount of a copper scavenger resin (e.g., a silica-based resin with thiourea functionality).
-
Stir the suspension at room temperature for the time specified by the resin manufacturer (typically 1-24 hours).
-
Monitor the removal of copper by observing the disappearance of the blue/green color from the solution.
-
Once the copper removal is complete, filter off the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate to obtain the purified product.
Data Presentation
Table 1: Comparison of Common Copper Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages | Suitable For |
| Aqueous Wash (EDTA) | Good to Excellent | Simple, inexpensive, and effective for many small molecules. | Can lead to product loss if the product has some water solubility; may form emulsions. | Organic-soluble small molecules. |
| Silica Gel/Alumina Filtration | Moderate to Good | Quick and easy for small-scale reactions. | Can lead to product adsorption and lower yields; may not be sufficient for complete removal. | Non-polar to moderately polar organic-soluble compounds. |
| Scavenger Resins | Excellent | High selectivity for copper, applicable to a wide range of products (including water-soluble ones), and can be used in flow systems. | Can be more expensive than other methods; requires optimization of resin type and conditions. | Both organic and water-soluble products, including sensitive biomolecules. |
| Dialysis | Excellent | Very gentle method, ideal for preserving the integrity of biomolecules. | Time-consuming; only applicable to macromolecules. | Proteins, nucleic acids, and other large biomolecules.[4][5] |
| Chromatography | Excellent | Can provide very high purity by separating the product from both copper and other impurities. | Can be time-consuming and require significant solvent usage, especially for large-scale purifications. | A wide range of products, often used as a final purification step. |
Visualizations
Caption: Decision workflow for selecting a copper removal method.
Caption: Troubleshooting logic for residual copper contamination.
References
Side reactions involving ethyl acetoacetate in base-catalyzed cyclocondensation
Technical Support Center: Ethyl Acetoacetate Cyclocondensations
Welcome to the technical support center for base-catalyzed cyclocondensation reactions involving ethyl acetoacetate (EAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Q: My Hantzsch dihydropyridine synthesis is resulting in a low yield. What are the common side reactions and how can I mitigate them?
A: Low yields in the Hantzsch synthesis are a common issue and can often be attributed to several competing side reactions. The primary culprits include the self-condensation of ethyl acetoacetate, hydrolysis, and competing reaction pathways.[1]
Troubleshooting Steps:
-
Knoevenagel Condensation vs. Enamine Formation: The Hantzsch reaction mechanism involves two key initial steps: the Knoevenagel condensation of EAA with an aldehyde and the formation of an enamine from a second equivalent of EAA and ammonia.[2] The relative rates of these pathways can influence the overall yield.
-
Recommendation: Ensure a proper stoichiometric balance of reactants. The use of a mild acid or base catalyst can help control the reaction pathways. Some protocols suggest that pre-forming the Knoevenagel adduct or the enamine can improve yields, although this adds steps to the synthesis.
-
-
Self-Condensation (Claisen Condensation): In the presence of a strong base, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid or other related products.[3][4]
-
Recommendation: Avoid using overly strong bases like sodium ethoxide in excess. The nitrogen source, such as ammonium acetate, often provides sufficient basicity to catalyze the reaction without promoting significant self-condensation.[5]
-
-
Hydrolysis: The ester groups of EAA are susceptible to base-catalyzed hydrolysis, especially in the presence of water. This leads to the formation of acetoacetic acid, which is unstable and can decarboxylate to acetone.[6][7]
-
Recommendation: Use anhydrous solvents (e.g., dry ethanol) and reagents to minimize hydrolysis.
-
-
Oxidation of Dihydropyridine Product: The 1,4-dihydropyridine (1,4-DHP) product can be sensitive to oxidation, which may occur during workup or purification, leading to the corresponding pyridine.[1] While sometimes desired, unintended aromatization reduces the yield of the DHP.
-
Recommendation: If the 1,4-DHP is the target molecule, consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use milder workup conditions.
-
Logical Workflow: Troubleshooting Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Issue 2: Byproduct Formation in the Biginelli Reaction
Q: I am observing a significant byproduct in my Biginelli reaction. What is its likely identity and how can I avoid it?
A: The Biginelli reaction, a three-component condensation of an aldehyde, urea (or thiourea), and ethyl acetoacetate, is generally robust.[8] However, several side reactions can lead to impurities.
Common Side Products and Solutions:
-
Knoevenagel Adduct: The acid-catalyzed condensation between the aldehyde and ethyl acetoacetate can form an α,β-unsaturated intermediate (a Knoevenagel adduct).[9] If this intermediate does not react efficiently with urea, it may persist as a major impurity or undergo further reactions.
-
Recommendation: Ensure all three components are mixed at the start of the reaction. Adjusting the catalyst (e.g., using a Lewis acid like InBr₃ or a Brønsted acid) can influence the relative rates of the reaction steps.[10]
-
-
Hantzsch-like Products: Under certain conditions, especially with an excess of EAA, side reactions resembling the Hantzsch synthesis can occur, leading to dihydropyridine derivatives instead of the desired dihydropyrimidinone (DHPM).
-
Five-Component Cascade Product: It has been reported that when using formaldehyde as the aldehyde and an excess of EAA, a five-component condensation can occur, leading to a fused bicyclic product instead of the expected DHPM.[10] This happens when the initially formed DHPM undergoes a subsequent hetero Diels-Alder reaction.[10]
-
Recommendation: Carefully control the stoichiometry of the reactants. Use of a 1:1:1 ratio of aldehyde, urea, and EAA is standard.[11] Avoid a large excess of the aldehyde or EAA unless a specific derivative is desired.
-
Table 1: Effect of Reactant Stoichiometry on Biginelli Reaction Products
| Aldehyde | β-Keto Ester | Urea | Catalyst | Observed Product(s) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | 3,4-Dihydropyrimidin-2(1H)-one (DHPM) | [8] |
| Formaldehyde | Ethyl Acetoacetate (1.8 eq) | N,N'-dimethylurea (1 eq) | InBr₃ | Expected DHPM and a fused bicyclic 5-component product | [10] |
Issue 3: Unwanted Self-Condensation of Ethyl Acetoacetate
Q: How can I prevent the self-condensation of ethyl acetoacetate during my base-catalyzed reaction?
A: The self-condensation of EAA is a Claisen condensation that yields ethyl acetoacetate's enolate, which then attacks another molecule of EAA.[12] This is a significant side reaction when using strong bases.
Prevention Strategies:
-
Choice of Base: The most critical factor is the strength of the base. Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) readily deprotonate the active methylene group of EAA, promoting self-condensation.[4]
-
Recommendation: Use a weaker base when possible. For reactions like the Knoevenagel condensation, weakly basic amines such as piperidine or pyridine are often sufficient to catalyze the reaction without causing significant self-condensation of the EAA.[13][14] In the Hantzsch synthesis, ammonium acetate serves as both the nitrogen source and a mild catalyst.[1]
-
-
Reaction Temperature: Higher temperatures can increase the rate of all reactions, including unwanted side reactions.
-
Recommendation: Maintain the lowest practical temperature for the desired transformation. For some Knoevenagel condensations, running the reaction at 0°C can significantly improve selectivity.[14]
-
-
Order of Addition: Adding the base slowly to a mixture of the other reactants can help to ensure that the EAA enolate is consumed by the intended electrophile (e.g., an aldehyde) as soon as it is formed, minimizing its concentration and the chance for self-reaction.
Reaction Pathway: Desired Condensation vs. Side Reaction
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. brainly.in [brainly.in]
- 6. shivajicollege.ac.in [shivajicollege.ac.in]
- 7. 2.imimg.com [2.imimg.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 10. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlas.org [atlas.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to Heterocyclic Corrosion Inhibitors: Featuring 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and corrosion prevention, heterocyclic compounds have emerged as a critical class of corrosion inhibitors, particularly for protecting metals and alloys in aggressive acidic environments. Their efficacy is largely attributed to the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in their aromatic rings, which facilitate their adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This guide provides a comparative overview of the performance of various heterocyclic corrosion inhibitors, with a special focus on triazole derivatives related to 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.
While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide synthesizes findings from various studies on structurally similar triazole derivatives and other heterocyclic inhibitors under comparable conditions to provide a valuable reference for researchers. The primary focus of the compiled data is on the corrosion inhibition of mild steel in 1 M hydrochloric acid (HCl), a common scenario in industrial applications.
Performance Comparison of Heterocyclic Corrosion Inhibitors
The inhibition efficiency of a corrosion inhibitor is a key metric for its performance, typically determined by methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The following tables summarize the performance of several heterocyclic corrosion inhibitors on mild steel in 1 M HCl, extracted from various studies.
Table 1: Corrosion Inhibition Efficiency Determined by Weight Loss Method
| Inhibitor | Concentration (M) | Temperature (K) | Immersion Time (h) | Inhibition Efficiency (%) | Reference |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT) | 0.0005 | 303 | 5 | 98.1 | [3] |
| 2-amino-4-phenylthiazole (APT) | 0.0005 | 303 | 5 | 94.74 | [3] |
| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) | 0.0005 | 303 | - | 97.1 | [4] |
| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT) | 0.0005 | 303 | 5 | 88.6 | [5][6] |
Table 2: Corrosion Inhibition Data from Potentiodynamic Polarization
| Inhibitor | Concentration (M) | Corrosion Current Density (i_corr, µA/cm²) (Blank) | Corrosion Current Density (i_corr, µA/cm²) (Inhibited) | Inhibition Efficiency (%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 9 x 10⁻⁵ | 1150 | 95.3 | 91.7 | [7] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 9 x 10⁻⁵ | 1150 | 58.9 | 94.9 | [7] |
| Methyl 2-(3-oxo-2,3-dihydro[8]benzothiazin-4-yl) acetate (P1) | 1 x 10⁻³ | 915 | 108 | 88.2 | [9] |
| (Z)-methyl 2-(2-benzylidene-3-oxo-2,3-dihydro[8]benzothiazin-4-yl) acetate (P2) | 1 x 10⁻³ | 915 | 88 | 90.4 | [9] |
Table 3: Corrosion Inhibition Data from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor | Concentration (M) | Charge Transfer Resistance (R_ct, Ω·cm²) (Blank) | Charge Transfer Resistance (R_ct, Ω·cm²) (Inhibited) | Inhibition Efficiency (%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 9 x 10⁻⁵ | 9.8 | 158.2 | 93.8 | [7] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 9 x 10⁻⁵ | 9.8 | 268.5 | 96.3 | [7] |
| [2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole] Zinc Complex | 2.5 x 10⁻⁴ | 64.9 | 1041.7 | 93.8 | [10] |
| 5-Methyl-1H-benzotriazole (MHBTZ) on Pure Iron | 2500 ppm | - | - | 98.1 | [11] |
Mechanism of Corrosion Inhibition
The primary mechanism by which heterocyclic compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1][2] This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (N, S, O) or the π-electrons of the aromatic ring and the vacant d-orbitals of the metal atoms.[1]
Generally, the inhibition process is a combination of both physisorption and chemisorption. The strength and mode of adsorption depend on the molecular structure of the inhibitor, the nature of the metal surface, and the corrosive environment.
Caption: General mechanism of corrosion inhibition by heterocyclic compounds.
Experimental Protocols
The data presented in this guide were obtained using standard and widely accepted experimental techniques for corrosion research. The following provides a general overview of the methodologies.
Weight Loss Method
This gravimetric method is a fundamental technique for determining corrosion rates.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.[7]
-
Immersion: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a set duration.[7]
-
Analysis: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
CR = (Weight Loss) / (Surface Area × Time)
%IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Caption: Workflow for the weight loss corrosion test.
Electrochemical Methods
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[8]
This technique involves scanning the potential of the working electrode and measuring the resulting current.
-
Stabilization: The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is reached.
-
Polarization Scan: The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).[10]
-
Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as:
%IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Measurement: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 0.1 Hz).[11]
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Analysis: The data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).[12] The inhibition efficiency is calculated from the R_ct values:
%IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
References
- 1. jme.aspur.rs [jme.aspur.rs]
- 2. researchgate.net [researchgate.net]
- 3. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights [pccc.icrc.ac.ir]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study [mdpi.com]
- 12. Eco-friendly inhibitors for sustainable corrosion protection of mild steel under oilfield acidizing conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Activity of Novel Triazoles versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, has necessitated the development of novel therapeutics. Triazoles, a cornerstone of antifungal therapy, continue to be a major focus of drug discovery efforts. This guide provides an objective comparison of the in vitro and in vivo antifungal activity of recently developed novel triazoles against the standard drug, fluconazole. The data presented is supported by experimental evidence from recent studies, offering a comprehensive overview for researchers in the field.
Mechanism of Action: A Common Target
Both novel and standard triazole antifungals, including fluconazole, share a common mechanism of action. They target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] By disrupting ergosterol production, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[5][6] The binding of the triazole nitrogen atom to the heme iron in the active site of CYP51 is a key interaction for its inhibitory effect.[1][2]
Comparative In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several novel triazole compounds compared to fluconazole and other standard azoles against various pathogenic fungi. Lower MIC values indicate greater potency.
Table 1: Comparative MIC80 (µg/mL) of Novel Triazole Derivatives Against Pathogenic Fungi
| Compound/Drug | C. albicans 14053 | C. neoformans | T. rubrum | M. gypseum |
| Novel Cmpd 1d | 0.25 | 1 | 0.5 | 1 |
| Novel Cmpd 1i | 0.25 | 2 | 1 | 2 |
| Novel Cmpd 1j | 1 | 4 | 2 | 0.25 |
| Novel Cmpd 1k | 2 | 8 | 4 | 0.25 |
| Novel Cmpd 1l | 1 | 2 | 1 | 0.25 |
| Novel Cmpd 1r | 2 | 4 | 2 | 0.25 |
| Fluconazole (FCZ) | 1 | 16 | 32 | 32 |
| Voriconazole (VCZ) | 0.5 | 0.25 | 0.5 | 0.25 |
| Itraconazole (ICZ) | 0.25 | 0.5 | 0.125 | 0.0625 |
Data synthesized from a study on novel triazoles with piperazine moieties.[1]
Table 2: Comparative MIC50 (µg/mL) of Novel Azole Derivatives Against Candida albicans
| Compound/Drug | C. albicans SC5314 | Drug-Resistant C. albicans SC5314-FR |
| Novel Cmpd 4h | <1.52 | >3.03 |
| Novel Cmpd 4j | <1.52 | >3.03 |
| Novel Cmpd 4l | <1.52 | >3.03 |
| Novel Cmpd 4s | 0.53 | 1.05 |
| Novel Cmpd 4w | <1.52 | >3.03 |
| Fluconazole (FLC) | 3.03 | >64 |
Data from a study on novel azole derivatives containing a 1,2,3-triazole moiety.[6]
Table 3: Comparative MIC (µg/mL) of Novel Triazole S-F24 Against Various Fungal Pathogens
| Compound/Drug | C. albicans SC5314 | C. neoformans H99 | A. fumigatus | Multi-resistant C. albicans |
| Novel Cmpd S-F24 | ≤0.03 | 0.06 | 0.5 | 0.06 |
| Fluconazole | 0.5 | 4 | >64 | 128 |
| Voriconazole | 0.03 | 0.06 | 0.25 | 0.03 |
| Itraconazole | 0.06 | 0.125 | 0.25 | 0.125 |
Data extracted from a 2023 study on novel triazoles with potent and broad-spectrum activity.[7][8]
In Vivo Efficacy
While in vitro data is crucial, in vivo studies in animal models provide a better understanding of a compound's therapeutic potential.
In a murine model of disseminated cryptococcosis caused by C. neoformans H99, a novel triazole, NT-a9, demonstrated significant efficacy.[9] Mice treated with NT-a9 showed a prolonged survival time compared to control groups and those treated with fluconazole, isavuconazole, or amphotericin B.[9] Notably, at doses of 4 and 8 mg/kg, NT-a9 resulted in a 100% survival rate and significantly reduced the fungal burden in the brains and lungs of the infected mice.[9]
Another study investigating a novel triazole, compound 6c, in a systemic C. albicans infection model in mice, found that it could effectively protect the mice from the infection at doses of 0.5, 1.0, and 2.0 mg/kg.[10] This compound was also able to reduce the fungal burden in the kidneys of the infected mice at a dosage of 1.0 mg/kg.[10]
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug development. The following section details the standard methodologies used for the in vitro antifungal susceptibility testing of triazole compounds.
Broth Microdilution Method
The broth microdilution method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4]
1. Preparation of Antifungal Stock Solutions:
-
Pure triazole compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).[4]
-
A series of twofold dilutions of the antifungal agent is prepared in the test medium (e.g., RPMI 1640).
-
The final concentrations typically range from 0.007 to 128 µg/ml, depending on the specific triazole being tested.[4]
2. Inoculum Preparation:
-
For Yeasts (e.g., Candida spp., Cryptococcus spp.):
-
The isolate is cultured on a non-selective agar medium like Sabouraud Dextrose Agar for 18-48 hours at 34-37°C.[4]
-
A suspension of fungal colonies is prepared in sterile distilled water.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to an inoculum concentration of approximately 1 x 10⁶ to 5 x 10⁶ cells/ml.[4]
-
-
For Molds (e.g., Aspergillus spp.):
-
The isolate is grown on potato dextrose agar for 7 days.[4]
-
The fungal colonies are covered with sterile saline, and the surface is gently scraped with a sterile loop to dislodge the conidia.
-
The resulting mixture of conidia and hyphae is transferred to a sterile tube and allowed to settle for 3-5 minutes.
-
The upper suspension, containing the conidia, is collected and the turbidity is adjusted to a 0.5 McFarland standard.
-
3. Inoculation and Incubation:
-
The prepared fungal inoculum is further diluted in the test medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/ml.
-
The microdilution plates containing the serial dilutions of the antifungal agents are inoculated with the final fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours for yeasts or up to 72 hours for molds.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% inhibition) compared to the growth in the drug-free control well. The reading can be done visually or using a spectrophotometer.
Visualizations
Ergosterol Biosynthesis Pathway and Triazole Inhibition
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by triazole antifungal agents.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Experimental Workflow for Antifungal Susceptibility Testing
The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antifungal compound.
Caption: General workflow for broth microdilution antifungal susceptibility testing.
References
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and biological evaluation of novel triazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Triazole NT-a9 Has Potent Antifungal Efficacy against Cryptococcus neoformans In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 1,2,3-Triazole and 1,2,4-Triazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the design of a wide array of therapeutic agents.[1] The distinct arrangement of nitrogen atoms within the heterocyclic ring imparts unique physicochemical properties to each isomer, influencing their biological activity. This guide provides a comparative analysis of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.
The core structural difference lies in the placement of the three nitrogen atoms. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two. This seemingly subtle variation significantly impacts the molecule's dipole moment, hydrogen bonding capabilities, and overall electronic distribution, leading to distinct pharmacological profiles.[1] While both isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties, the prevalence and potency of these activities can differ significantly.[1]
Comparative Anticancer Activity
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1]
1,2,3-Triazole Derivatives: A multitude of studies have underscored the antiproliferative effects of 1,2,3-triazole-containing compounds across a variety of cancer cell lines.[2][3] For instance, certain 1,2,3-triazole hybrids have shown potent activity against prostate (PC3) and breast (MCF-7) cancer cells.[1] The mechanism of action for many 1,2,3-triazole derivatives involves the induction of apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential, and can also involve cell cycle arrest at the G1 or G2/M phases.[4][5][6]
1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is also a rich source of anticancer compounds.[7][8] Hybrid molecules incorporating a 1,2,4-triazole ring have demonstrated significant, dose-dependent cytotoxicity against breast cancer cells (MDA-MB-231), leading to cell cycle arrest in the sub-G1 phase.[1] Furthermore, some derivatives have shown broad-spectrum activity against lung, breast, melanoma, and colon cancers.[1] The anticancer mechanism of 1,2,4-triazoles can also involve the induction of apoptosis via caspase activation and cell cycle arrest, often at the G0/G1 or S phase.[9][10][11]
Below is a table summarizing the comparative anticancer activity of representative 1,2,3-triazole and 1,2,4-triazole derivatives against various cancer cell lines.
| Isomer | Derivative Type | Cancer Cell Line | IC50 (µM) |
| 1,2,3-Triazole | Chrysin-Triazole Hybrid | PC3 (Prostate) | 10.8 ± 0.04[1] |
| Chrysin-Triazole Hybrid | MCF-7 (Breast) | 20.53 ± 0.21[1] | |
| Thymol-Oxadiazole-Triazole | MCF-7 (Breast) | 1.1[1] | |
| Thymol-Oxadiazole-Triazole | HCT-116 (Colon) | 2.6[1] | |
| Phosphonate-Triazole | HT-1080 (Fibrosarcoma) | 15.13[1] | |
| Chalcone Hybrid | A549 (Lung) | 8.67 - 11.62[2] | |
| Coumarin Derivative | A549 (Lung) | 2.97[2] | |
| 1,2,4-Triazole | Betulin Hybrid (Bet-TZ1) | A375 (Melanoma) | 22.41[7] |
| Betulin Hybrid (Bet-TZ1) | MCF-7 (Breast) | 46.92[7] | |
| Thiazolo[3,2-b][1][12][13]-triazole | Various | Mean GI50 1.37[14] | |
| Indolyl Derivative | MCF-7 (Breast) | 0.891[11] | |
| Indolyl Derivative | MDA-MB-231 (Breast) | 1.914[11] |
Signaling Pathways in Cancer
Apoptosis Induction by 1,2,3-Triazoles (Intrinsic Pathway)
Many 1,2,3-triazole derivatives trigger the intrinsic apoptotic pathway. This is often initiated by cellular stress, leading to a decrease in the mitochondrial membrane potential. This change in permeability results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 proceeds to activate executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell. This process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated by the triazole compounds.[4][5]
Cell Cycle Arrest by 1,2,4-Triazoles (G1/S Phase)
Certain 1,2,4-triazole derivatives have been shown to induce cell cycle arrest at the G1/S transition. This is a critical checkpoint that is regulated by cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases, when active, phosphorylate the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then promotes the expression of genes necessary for the S phase. The 1,2,4-triazole compounds can inhibit the activity of CDK4/6, thus preventing the phosphorylation of Rb. This keeps Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the transcription of S-phase genes and causing the cell to arrest in the G1 phase.[15][16]
Comparative Antimicrobial Activity
Both triazole isomers have been integrated into hybrid and derivative compounds that display potent antibacterial activity, even against drug-resistant strains.[1]
1,2,3-Triazole Derivatives: These compounds have demonstrated a broad spectrum of antimicrobial activities.[17] A notable area of success has been in the development of antitubercular agents. Some novel 1,2,3-triazole derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL.[1]
1,2,4-Triazole Derivatives: This class has also yielded powerful antibacterial and antitubercular agents.[18][19] Novel derivatives have shown potent activity against M. tuberculosis H37Rv (MIC = 0.03–0.13 µg/mL) and even against multidrug-resistant (MDR) strains.[1] Other 1,2,4-triazole derivatives have demonstrated broad-spectrum antibacterial activity comparable to standard antibiotics.[18] A direct comparative study of novel 1,2,4-triazoles carrying a 1,2,3-triazole scaffold revealed that the derivatives containing the 1,2,4-triazole-3-thione moiety were the most potent antimicrobial agents, indicating the crucial role of the 1,2,4-triazole part in the enhanced activity.[1]
| Isomer | Derivative Type | Bacterial/Fungal Strain | MIC (µg/mL) |
| 1,2,3-Triazole | Various Derivatives | Mycobacterium tuberculosis H37Ra | 0.78 - 3.12[1] |
| 1,2,4-Triazole | Ofloxacin Analogue | Staphylococcus aureus | 0.25 - 1[18] |
| Ofloxacin Analogue | Escherichia coli | 0.25 - 1[18] | |
| Clinafloxacin Hybrid | Staphylococcus aureus | 0.25 - 32[18] | |
| Clinafloxacin Hybrid | Escherichia coli | 0.25 - 32[18] | |
| Nitrofuran Derivative | Escherichia coli | 0.039 - 1.25[19] | |
| Nitrofuran Derivative | Staphylococcus aureus | 0.156[19] | |
| Benzimidazole Hybrid | Candida glabrata | 0.97[20] |
Enzyme Inhibition
Antifungal Activity: 1,2,4-Triazoles as Leaders
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][21] By inhibiting this enzyme, 1,2,4-triazole antifungals disrupt the integrity of the fungal cell membrane, leading to cell death. While some 1,2,3-triazole derivatives have also been investigated for their ability to target CYP51, the 1,2,4-triazole scaffold remains dominant in this therapeutic area.[22]
Antibacterial Activity: Targeting DNA Gyrase
Both 1,2,3- and 1,2,4-triazole-containing hybrids have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[23] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, triazole derivatives can effectively block bacterial proliferation. While both isomers show promise, some studies suggest that 1,2,4-triazolo[1,5-a]pyrimidine derivatives can act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), another key bacterial enzyme.[23]
Experimental Protocols
MTT Assay for Cytotoxicity
The antiproliferative activity of triazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.[1]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[1]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC, a standard measure of antibacterial potency, is typically determined by the broth microdilution method.
-
Preparation: A two-fold serial dilution of the triazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., ~5 × 10⁵ CFU/mL).[1]
-
Controls: Positive (bacteria, no compound) and negative (medium only) controls are included on each plate.[1]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Synthetic Protocols
Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry")
This method is highly efficient and regioselective for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][24][25]
-
Reaction Setup: In a suitable solvent (e.g., a mixture of water and an organic solvent like t-butanol or DMF), dissolve the terminal alkyne and the organic azide.
-
Catalyst Preparation: Prepare a copper(I) catalyst in situ by adding a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).
-
Reaction: Add the catalyst solution to the alkyne and azide mixture. Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction and purified by column chromatography or recrystallization.
Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via the Pellizzari Reaction
This classical method involves the condensation of an amide with an acylhydrazide.[12][13][26]
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of the desired amide and acylhydrazide. The reaction can be performed neat or in a high-boiling solvent.[12]
-
Heating: Heat the reaction mixture to a high temperature (typically 220-250°C) under a nitrogen atmosphere with constant stirring.[12]
-
Reaction Time: Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.[12]
-
Isolation and Purification: After cooling, the solid product is purified by recrystallization from a suitable solvent like ethanol or acetic acid.[12]
Conclusion
Both 1,2,3- and 1,2,4-triazole isomers represent highly valuable scaffolds in drug discovery, each with a distinct yet overlapping spectrum of biological activities. The 1,2,4-triazole core is particularly prominent in established antifungal and antibacterial agents, while the 1,2,3-triazole scaffold, greatly accessible through "click chemistry," is a rapidly emerging and promising framework for the development of novel anticancer therapeutics. A thorough understanding of their comparative biological profiles, mechanisms of action, and synthetic accessibility is crucial for the rational design of next-generation therapeutic agents. This guide provides a foundational overview to assist researchers in navigating the chemical space of these versatile heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Approach into 1,2,3-triazoles-based IIIM(S)-RS98 Mediated Apoptosis in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective CDK4/6 inhibition of novel 1,2,3-triazole tethered acridinedione derivatives induces G1/S cell cycle transition arrest via Rb phosphorylation blockade in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 14. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK4/6 activity is required during G2 arrest to prevent stress induced endoreplication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medicine.dp.ua [medicine.dp.ua]
- 20. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neuroquantology.com [neuroquantology.com]
- 22. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rgmcet.edu.in [rgmcet.edu.in]
- 25. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 26. scispace.com [scispace.com]
Validating Triazole Structure and Purity: A Comparative Guide to X-ray Crystallography and Elemental Analysis
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure and purity is a critical step in the research and development pipeline. This is particularly true for novel triazole derivatives, a class of heterocyclic compounds with broad applications in pharmaceuticals and materials science. This guide provides an objective comparison of two cornerstone analytical techniques for the structural and purity validation of triazoles: single-crystal X-ray crystallography and elemental analysis. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of these methods.
Comparative Analysis of Techniques
While both X-ray crystallography and elemental analysis provide crucial information, they answer fundamentally different questions about a compound. X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous structural elucidation.[1][2] In contrast, elemental analysis determines the elemental composition of a sample, providing a measure of its purity and confirming its empirical formula.[3][4]
| Analytical Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | - Precise 3D atomic coordinates- Bond lengths and angles- Absolute stereochemistry- Crystal packing and intermolecular interactions | - Unambiguous structure determination[1]- Provides a complete molecular model | - Requires a suitable single crystal, which can be difficult to grow[5][6]- The solid-state conformation may differ from the solution-state |
| Elemental Analysis (CHNS) | - Percentage composition of C, H, N, S | - High accuracy for determining elemental ratios- Excellent for assessing sample purity | - Does not provide information about the molecular structure or isomerism- Destructive technique |
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from X-ray crystallography and elemental analysis for a hypothetical triazole derivative, Compound X.
Table 1: Representative Crystallographic Data for a Triazole Derivative
This table showcases the type of precise data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₄O₂ |
| Formula Weight | 280.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1234 (5) |
| b (Å) | 15.6789 (9) |
| c (Å) | 9.4321 (6) |
| β (°) | 105.123 (2) |
| Volume (ų) | 1158.9 (1) |
| Z | 4 |
| Temperature (K) | 100 (2) |
| R-factor (%) | 3.5 |
Data is illustrative and based on typical values for small organic molecules.
Table 2: Elemental Analysis Data for a Triazole Derivative
This table compares the calculated elemental composition with experimental results, a critical step for purity assessment.
| Element | Calculated (%) | Found (%) | Difference (%) |
| Carbon (C) | 64.28 | 64.25 | -0.03 |
| Hydrogen (H) | 4.32 | 4.35 | +0.03 |
| Nitrogen (N) | 19.99 | 19.95 | -0.04 |
A difference of ≤ 0.4% is generally considered acceptable for a pure compound.
Experimental Protocols
Single-Crystal X-ray Crystallography
The definitive structural confirmation of a triazole derivative by X-ray crystallography involves a systematic multi-step process.
-
Crystal Growth : High-quality single crystals of the triazole compound are grown. A common method is slow evaporation of a saturated solution. The choice of solvent is crucial and may require screening.[5][7]
-
Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice as it is rotated.[8]
-
Structure Solution and Refinement : The diffraction data is processed, and the electron density map is used to solve the phase problem and build an initial molecular model. This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and angles.[9][10]
Elemental Analysis (CHNS Combustion Analysis)
Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[4][11]
-
Sample Preparation : A small, accurately weighed amount of the dry triazole sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion : The sample is combusted in a furnace at high temperatures (around 1000 °C) in a stream of pure oxygen. This process converts the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).[4]
-
Separation and Detection : The resulting gases are passed through a separation column (often a gas chromatograph) and quantified using a thermal conductivity detector.[3]
-
Data Analysis : The instrument software calculates the percentage of each element present in the original sample based on the detector response and the initial sample weight.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for validating triazole structure and purity using X-ray crystallography and elemental analysis.
Conclusion
For the unambiguous structural determination of novel triazole compounds, single-crystal X-ray crystallography is the gold standard.[1] It provides a definitive three-dimensional model of the molecule, which is invaluable for understanding structure-activity relationships. However, elemental analysis is an essential and complementary technique for establishing the purity of the synthesized compound.[4] A comprehensive characterization of a new triazole derivative should ideally include data from both X-ray crystallography for structural confirmation and elemental analysis for purity verification, in addition to spectroscopic techniques such as NMR and mass spectrometry for a complete picture in both solid and solution states.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
A Comparative Guide to CuAAC and RuAAC for Regioselective Triazole Synthesis
For researchers, scientists, and drug development professionals, the 1,2,3-triazole ring is a valuable structural motif due to its metabolic stability and capacity for forming diverse molecular connections. The azide-alkyne cycloaddition is the premier method for its synthesis. However, the uncatalyzed Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification.[1][2] The advent of metal catalysis has revolutionized this field, with Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) emerging as the two pillars of regioselective triazole synthesis.
This guide provides a head-to-head comparison of CuAAC and RuAAC, offering the quantitative data and detailed protocols necessary to select the optimal catalytic system for a desired synthetic outcome.
Regioselectivity at a Glance: 1,4- vs. 1,5-Isomers
The fundamental difference between the two catalytic systems lies in their regiochemical control:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its exceptional reliability and selectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles .[2][3][4] This reaction is considered the "cream of the crop" of click chemistry.[1]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles .[1][5][6][7] This method is invaluable when the 1,5-substitution pattern is required for specific applications in medicinal chemistry or materials science.[3]
Quantitative Data Comparison
The choice between CuAAC and RuAAC depends on several factors beyond the desired regioisomer, including substrate scope and reaction conditions. The following table summarizes the key performance characteristics of each system.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | Exclusively 1,4-disubstituted 1,2,3-triazole[1][3][4] | Predominantly 1,5-disubstituted 1,2,3-triazole[1][5][6][7] |
| Typical Catalysts | In situ generated Cu(I) from CuSO₄/Sodium Ascorbate; CuI[1][8] | [CpRuCl] complexes, e.g., CpRuCl(COD), Cp*RuCl(PPh₃)₂[6][7][9] |
| Alkyne Scope | Limited to terminal alkynes[1][7] | Tolerates both terminal and internal alkynes[6][7][9][10] |
| Typical Solvents | Aqueous/organic mixtures (e.g., t-BuOH/H₂O), DMF, DMSO[8][11] | Anhydrous, non-protic solvents (e.g., Toluene, Benzene, THF, DCE)[7][12] |
| Typical Temperature | Room Temperature[5][8] | Room Temperature to 80 °C (often requires heating)[7][13] |
| Key Intermediate | Copper-acetylide intermediate[3] | Six-membered ruthenacycle intermediate[3][5][6][9] |
| General Yields | High to quantitative[14] | Good to excellent (up to 99%)[15] |
Visualizing the Catalytic Pathways
The distinct regiochemical outcomes of CuAAC and RuAAC are a direct consequence of their different mechanistic pathways. The copper-catalyzed reaction proceeds via a copper-acetylide intermediate, whereas the ruthenium-catalyzed cycle involves the formation of a ruthenacycle.[3] This fundamental difference dictates which nitrogen atom of the azide bonds with which carbon atom of the alkyne.
Caption: Catalytic cycles for CuAAC and RuAAC showing key intermediates.
Experimental Protocols
The following are generalized, representative protocols for performing CuAAC and RuAAC reactions. Substrate-specific optimization may be required.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generated Cu(I).
Materials:
-
Organic Azide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)
-
Sodium Ascorbate (0.15 mmol, 0.15 equiv)
-
Solvent: 1:1 mixture of tert-Butanol and deionized Water (4-5 mL)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 equiv) and terminal alkyne (1.1 equiv) in the t-Butanol/Water mixture (4-5 mL).[8]
-
Catalyst Addition: To the stirred solution, add an aqueous solution of sodium ascorbate (0.15 equiv), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 equiv).[8][13] The mixture will typically change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-24 hours).[8]
-
Work-up: Upon completion, dilute the reaction with water (10 mL) and extract with DCM or EtOAc (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8] The crude product can then be purified by flash column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[8]
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole. This reaction is sensitive to air and moisture, and thus should be performed under an inert atmosphere.
Materials:
-
Organic Azide (1.0 mmol, 1.0 equiv)
-
Alkyne (1.05 mmol, 1.05 equiv)
-
Ruthenium Catalyst, e.g., Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01-0.05 mmol, 1-5 mol%)[13]
-
Anhydrous, degassed solvent such as Toluene or 1,2-Dichloroethane (DCE) (4-5 mL)[12][13]
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the organic azide (1.0 equiv) and the alkyne (1.05 equiv) in the anhydrous, degassed solvent.[12][13]
-
Catalyst Addition: Add the [Cp*RuCl(COD)] catalyst (1-5 mol%) to the solution.[13]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir.[13]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions can take from a few hours to overnight.[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.[3][12]
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction [research.chalmers.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 1-phenyl-1H-1,2,3-triazole Derivatives in Anticancer and Antimicrobial Applications
This guide provides a comparative analysis of 1-phenyl-1H-1,2,3-triazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial studies. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate understanding and further research in this promising area of medicinal chemistry. The 1,2,3-triazole ring is a key pharmacophore that can be readily synthesized and modified, making it an attractive scaffold in drug discovery.[1][2]
Anticancer Activity of 1-phenyl-1H-1,2,3-triazole Derivatives
A significant body of research has focused on the anticancer potential of 1-phenyl-1H-1,2,3-triazole derivatives. These compounds have been evaluated against a variety of cancer cell lines, with several derivatives demonstrating potent cytotoxic effects. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of representative 1-phenyl-1H-1,2,3-triazole derivatives against various human cancer cell lines. Doxorubicin, a commonly used chemotherapy drug, is included as a reference compound.
| Compound ID | R (Substitution on 1-phenyl ring) | R' (Substitution on 4-position of triazole ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-CH3 | Phenyl | A549 (Lung) | >100 | [3] |
| 2 | 4-OCH3 | Phenyl | A549 (Lung) | 75.41 | [3] |
| 3 | 4-NH2 | Pyrazole hybrid | HepG-2 (Liver) | 12.22 | [4] |
| 4 | 4-OCH3 | Pyrazole hybrid | HepG-2 (Liver) | 13.36 | [4] |
| 5 | 4-CH3 | Pyrazole hybrid | HepG-2 (Liver) | 15.31 | [4] |
| 6 | H | Pyrazole hybrid | HepG-2 (Liver) | 21.35 | [4] |
| 7 | 4-COOH | Pyrazole hybrid | HepG-2 (Liver) | 33.26 | [4] |
| 8 | 4-NO2 | Pyrazole hybrid | HepG-2 (Liver) | 38.20 | [4] |
| 9 | H | Phenyl | MCF-7 (Breast) | >54.6 | [5] |
| 10 | H | 4-Fluorophenyl | MCF-7 (Breast) | 43.6 | [5] |
| 11 | H | 4-Chlorophenyl | MCF-7 (Breast) | 44.4 | [5] |
| 12 | H | 4-Bromophenyl | MCF-7 (Breast) | 46.1 | [5] |
| 13 | H | 4-Iodophenyl | MCF-7 (Breast) | 39.3 | [5] |
| Doxorubicin | - | - | HepG-2 (Liver) | 11.21 | [4] |
| Doxorubicin | - | - | A549 (Lung) | 39.86 | [3] |
| Doxorubicin | - | - | MCF-7 (Breast) | 1.9 | [5] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
Analysis of the compiled data reveals several key SAR trends for the anticancer activity of 1-phenyl-1H-1,2,3-triazole derivatives:
-
Influence of Substituents on the 1-phenyl Ring: The nature of the substituent on the phenyl ring at the N-1 position of the triazole significantly impacts cytotoxic potential. Electron-donating groups (e.g., -NH2, -OCH3, -CH3) tend to enhance anticancer activity compared to unsubstituted or electron-withdrawing groups (e.g., -COOH, -NO2).[4] For instance, the 4-aminophenyl derivative 3 (IC50 = 12.22 µM) showed the highest potency against HepG-2 cells, comparable to doxorubicin, while the 4-nitrophenyl derivative 8 (IC50 = 38.20 µM) was the least active in that series.[4]
-
Role of the 4-position Substituent: The group at the 4-position of the triazole ring is also crucial for activity. In some series, the presence of a halogenated phenyl ring at this position can influence potency, although the trend is not always straightforward.[5] The incorporation of other heterocyclic moieties, such as pyrazole, has led to compounds with significant cytotoxic effects.[4]
-
Overall Molecular Framework: The combination of favorable substituents on both the 1-phenyl and 4-positions is essential for achieving high anticancer activity. The hybridization of the 1-phenyl-1,2,3-triazole scaffold with other pharmacologically active motifs is a promising strategy for developing potent anticancer agents.[4]
Antimicrobial Activity of 1-phenyl-1H-1,2,3-triazole Derivatives
1-phenyl-1H-1,2,3-triazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. Their activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity Data
The following table presents the MIC values of selected 1-phenyl-1H-1,2,3-triazole derivatives against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain. Ciprofloxacin and Fluconazole are included as standard antibacterial and antifungal drugs, respectively.
| Compound ID | R (Substitution on 1-phenyl ring) | R' (Substitution at C4/C5 of triazole) | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 14 | 4-Iodo | 3-mercapto | - | - | - | [6] |
| 15 | 4-Cl | 5-thioxo | >64 | 32 | 64 | [7] |
| 16 | 4-F | 5-thioxo | 32 | 16 | 32 | [7] |
| 17 | H | Glucoside | 12.5 | >50 | 25 | [8][9] |
| 18 | 4-NO2 | Glucoside | 6.25 | 25 | 12.5 | [8][9] |
| Ciprofloxacin | - | - | 1 | 0.5 | - | [7] |
| Fluconazole | - | - | - | - | 8 | [6] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
The antimicrobial SAR for 1-phenyl-1,2,3-triazole derivatives highlights the following points:
-
Impact of Phenyl Ring Substituents: Electron-withdrawing groups on the 1-phenyl ring, such as a nitro group (-NO2), appear to be beneficial for antimicrobial activity.[8][9] Compound 18 , with a 4-nitrophenyl group, showed better activity against S. aureus and C. albicans compared to the unsubstituted analog 17 .[8][9]
-
Importance of the Triazole Ring Substituents: The nature of the substituents on the triazole ring itself plays a critical role. The presence of a thioxo group at the 5-position seems to be important for activity, as seen in compounds 15 and 16 .[7] Furthermore, linking the triazole to a carbohydrate unit, as in the glucoside derivatives 17 and 18 , is a viable strategy for generating compounds with notable antimicrobial effects, particularly against Gram-positive bacteria.[8][9]
-
Spectrum of Activity: Many of the synthesized 1-phenyl-1,2,3-triazole derivatives show more promising activity against Gram-positive bacteria like S. aureus than against Gram-negative bacteria such as P. aeruginosa.[8][9] This suggests a potential mechanism of action that is more effective against the cell wall structure of Gram-positive organisms.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of newly synthesized compounds.
Synthesis of 1-phenyl-1H-1,2,3-triazole Derivatives (Click Chemistry)
A common and efficient method for the synthesis of 1,4-disubstituted 1-phenyl-1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.
-
Preparation of Phenyl Azide: The corresponding aniline is diazotized with sodium nitrite in the presence of a mineral acid (e.g., HCl) at 0-5 °C, followed by reaction with sodium azide to yield the phenyl azide.
-
CuAAC Reaction: The synthesized phenyl azide and a terminal alkyne are dissolved in a suitable solvent system, often a mixture of t-butanol and water or DMF. A catalytic amount of a copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted-1,2,3-triazole derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11][12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period, commonly 48 or 72 hours.[11]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of about 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[12]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the purple formazan crystals formed by viable cells.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the general synthetic pathway for 1-phenyl-1H-1,2,3-triazole derivatives and a typical workflow for their biological evaluation.
References
- 1. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers [mdpi.com]
- 8. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Battle of the Acids: Triazole Inhibitors Face Off in Hydrochloric vs. Sulfuric Environments
For researchers and professionals in drug development and materials science, selecting the optimal corrosion inhibitor is paramount for ensuring the integrity and longevity of metallic components in acidic environments. Triazole derivatives have emerged as a highly effective class of corrosion inhibitors. This guide provides a comparative analysis of the performance of triazole-based inhibitors in two of the most common industrial acids: hydrochloric acid (HCl) and sulfuric acid (H2SO4), supported by experimental data and detailed protocols.
Executive Summary
This guide synthesizes experimental findings on the corrosion inhibition performance of various triazole derivatives on mild steel and carbon steel in hydrochloric and sulfuric acid solutions. The data, gathered from multiple studies, indicates that while triazole inhibitors are effective in both acids, their efficiency can vary significantly depending on the specific triazole derivative and the nature of the acid. A direct comparison of a novel triazole derivative, referred to as EOPT, demonstrated higher inhibition efficiency in hydrochloric acid compared to sulfuric acid[1]. Other studies, focusing on either acid, reveal high efficiencies for various triazole compounds, often exceeding 90%.
The primary mechanism of inhibition involves the adsorption of the triazole molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions of the corrosion process. This adsorption is influenced by the molecular structure of the inhibitor, the concentration of the acid, and the operational temperature.
Performance Data: A Comparative Overview
The following tables summarize the performance of different triazole inhibitors in hydrochloric and sulfuric acid based on data from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Performance of Triazole Inhibitors in Hydrochloric Acid (HCl)
| Inhibitor | Metal | Acid Concentration | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M | 10 mg/L | 25 | >90 | [2] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1 M | 10 mg/L | 25 | >90 | [2] |
| Hexaconazole | Ordinary Steel | 1 M | 10⁻³ M | 25 | 92 | [3] |
| Bromuconazole | Ordinary Steel | 1 M | 10⁻³ M | 25 | 90 | [3] |
| 1,2,4-Triazole Derivatives | Low-Carbon Steel | 2 M | Not Specified | 60 | >90 | [4][5][6] |
Table 2: Performance of Triazole Inhibitors in Sulfuric Acid (H2SO4)
| Inhibitor | Metal | Acid Concentration | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1,2,4-Triazole Derivatives | Low-Carbon Steel | 2 M | Not Specified | 60 | >99 | [7] |
| 3-substituted 1,2,4-triazole | Steel | Not Specified | Not Specified | Not Specified | High | [2] |
| 1,2,3-Benzotriazole | Mild Steel | 0.1 N | Not Specified | Not Specified | 94 | [1] |
| EOPT | Mild Steel | 0.5 M | 600 ppm | Not Specified | 89.9 | [1] |
Table 3: Direct Comparison of EOPT in HCl vs. H2SO4
| Inhibitor | Metal | Acid | Acid Concentration | Inhibitor Concentration | Immersion Time (h) | Inhibition Efficiency (%) | Reference |
| EOPT | Mild Steel | HCl | 1 M | 600 ppm | 10 | 97.0 | [1] |
| EOPT | Mild Steel | H2SO4 | 0.5 M | 600 ppm | 10 | 89.9 | [1] |
Experimental Protocols
The data presented in this guide is primarily derived from three common experimental techniques used to evaluate corrosion inhibitor performance: weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Mild steel or carbon steel coupons of known dimensions and weight are mechanically polished with emery paper of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Test Solution: The inhibitor is dissolved in the acidic solution (HCl or H2SO4) at various concentrations. A blank solution without the inhibitor is also prepared.
-
Immersion Test: The prepared specimens are immersed in the test solutions for a specified period at a constant temperature.
-
Analysis: After immersion, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).
%IE = [(CR_blank - CR_inhibitor) / CR_blank] x 100
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned in both cathodic and anodic directions from the OCP.
-
Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values.
%IE = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Procedure: A small amplitude AC signal of varying frequency is applied to the working electrode at the OCP. The impedance of the system is measured at each frequency.
-
Analysis: The data is typically represented as Nyquist or Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated from the Rct values.
%IE = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100
Visualizing the Process
To better understand the experimental workflow and the mechanism of inhibition, the following diagrams are provided.
Conclusion
Triazole derivatives are versatile and highly effective corrosion inhibitors for steel in both hydrochloric and sulfuric acid environments. The available data suggests that their performance can be influenced by the specific acid, with at least one study indicating superior performance in HCl. The primary mode of action is the formation of a protective adsorbed layer on the metal surface, which hinders the electrochemical reactions responsible for corrosion. For professionals in the field, the selection of a specific triazole inhibitor should be guided by empirical testing under conditions that closely mimic the intended application environment to ensure optimal performance and material longevity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cytotoxicity analysis of new triazole derivatives on human cancer cell lines
A comparative analysis of recently synthesized triazole-based compounds reveals their potential as cytotoxic agents against a range of human cancer cell lines. Studies highlight various mechanisms of action, including the induction of apoptosis through intrinsic and extrinsic pathways, cell cycle arrest, and the targeting of specific cellular proteins like p53.
Newly developed triazole derivatives are demonstrating significant cytotoxic effects against several human cancer cell lines, including breast (MCF-7), melanoma (A375), colon (HT-29), and lung (A549) cancer lines. These compounds, often synthesized as hybrid molecules incorporating other bioactive scaffolds like quinoline or betulin, are being investigated for their potential as next-generation anticancer agents. The cytotoxic potency of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), with several compounds exhibiting activity in the low micromolar range.
Comparative Cytotoxicity of Novel Triazole Derivatives
The effectiveness of these novel compounds varies depending on their structural features and the specific cancer cell line being targeted. For instance, a series of thiazolo[3,2-b][1][2][3]-triazoles showed potent antiproliferative activity, with compound 3b being the most active, exhibiting a mean GI50 of 1.37 µM.[4] In another study, novel 1,2,4-triazole derivatives of diacetyl betulin were synthesized and tested against A375, MCF-7, and HT-29 cell lines.[3] Among these, Bet-TZ1 displayed the lowest IC50 values, ranging from 22.41 to 46.92 μM after 48 hours of exposure, with the highest cytotoxicity observed against the A375 melanoma cell line.[3] Furthermore, a novel triazole derivative of betulinic acid, 28{1N (4-fluoro phenyl)-1H-1, 2, 3-triazol-4-yl} methyloxy betulinic ester , showed a better potency profile than its parent compound, with IC50 values between 5-7 μM against HL-60, MiaPaCa-2, PC-3, and A549 cell lines.[5]
| Compound Class | Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| Thiazolo[3,2-b][1][2][3]-triazoles | 3b | Not specified | 1.37 (Mean GI50) | [4] |
| Betulin-1,2,4-triazoles | Bet-TZ1 | A375 (melanoma) | 22.41 | [3] |
| MCF-7 (breast) | 36.84 | [3] | ||
| HT-29 (colorectal) | 46.92 | [3] | ||
| Bet-TZ3 | A375 (melanoma) | 34.34 | [3] | |
| Betulinic acid-1,2,3-triazole | 28{1N (4-fluoro phenyl)-1H-1, 2, 3-triazol-4-yl} methyloxy betulinic ester | HL-60, MiaPaCa-2, PC-3, A549 | 5-7 | [5] |
| 1,2,3-Triazole-podophyllotoxin | 19a-c | A549 (lung) | 0.0211-0.0294 | [6] |
| 1,2,4-Triazole/1,3,4-Oxadiazole S-Derivatives | Compound 4 | A-549 (lung) | 15.65 | [7] |
| Compound 5 | HeLa (cervical) | 24.90 | [7] |
Experimental Protocols
The evaluation of the cytotoxic activity of these novel triazole derivatives is predominantly carried out using in vitro cell-based assays. A standard protocol for assessing cytotoxicity is the MTT assay.
MTT Assay Protocol for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2 to 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these novel triazole derivatives are attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Several signaling pathways have been implicated in this process.
One common mechanism involves the induction of the intrinsic apoptotic pathway . This pathway is initiated by intracellular signals such as DNA damage or oxidative stress. Some triazole derivatives have been shown to cause a disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner caspases that lead to cell death.[5] The process is also regulated by the Bcl-2 family of proteins, with some triazole derivatives causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5]
The extrinsic apoptotic pathway can also be triggered by some triazole derivatives.[5] This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.[5]
Furthermore, some triazole compounds have been found to target the p53 tumor suppressor protein .[4][8] By increasing the levels of p53, these compounds can induce cell cycle arrest and apoptosis.[4][8]
Caption: A flowchart illustrating the key steps in the in vitro cytotoxicity analysis of novel triazole derivatives.
Caption: A diagram showing the key signaling pathways involved in triazole derivative-induced apoptosis in cancer cells.
References
- 1. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel triazole derivative of betulinic acid induces extrinsic and intrinsic apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Differentiation of 1,4- and 1,5-Disubstituted Triazole Isomers
For researchers in synthetic chemistry and drug development, the unequivocal identification of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers is a critical step. These isomers, often produced simultaneously or via distinct catalytic pathways (copper-catalyzed azide-alkyne cycloaddition for 1,4-isomers and ruthenium-catalyzed for 1,5-isomers), can exhibit different biological activities and physicochemical properties.[1][2] This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between these two isomer classes, supported by experimental data and detailed protocols.
The primary analytical tool for distinguishing between 1,4- and 1,5-disubstituted triazoles is Nuclear Magnetic Resonance (NMR) spectroscopy. Differences in the electronic environment of the triazole ring protons and carbons lead to distinct and predictable chemical shifts.[3] While Infrared (IR) spectroscopy and Mass Spectrometry (MS) can provide supporting information, NMR, particularly ¹³C NMR, offers the most direct and reliable method for isomer assignment.[1]
NMR Spectroscopy: The Definitive Tool
¹H NMR Spectroscopy: The proton on the triazole ring (H-5 in the 1,4-isomer and H-4 in the 1,5-isomer) appears as a singlet in the aromatic region of the ¹H NMR spectrum. Generally, the H-5 proton of the 1,4-isomer is found at a lower field (more deshielded) compared to the H-4 proton of the 1,5-isomer.[3][4][5] For example, the signal for the 5-H proton of 1,4-disubstituted-1,2,3-triazoles typically appears around δ 8.0-8.9 ppm, while the corresponding proton in the 1,5-isomer is more shielded.[4]
¹³C NMR Spectroscopy: A simple and powerful method for distinguishing between the two isomers is ¹³C NMR spectroscopy.[1][3] The chemical shifts of the two carbon atoms within the triazole ring (C4 and C5) are highly indicative of the substitution pattern. In 1,4-disubstituted triazoles, the C5 carbon signal appears significantly upfield (around δ 120-127 ppm) compared to the C4 carbon signal in 1,5-disubstituted isomers, which resonates further downfield (around δ 133-137 ppm).[1][5]
2D NMR Techniques (HMBC, HSQC, NOESY): For unambiguous structural confirmation, especially in complex molecules, two-dimensional NMR techniques are invaluable.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique can reveal long-range couplings between protons and carbons. For a 1,4-disubstituted triazole, a correlation between the substituent protons on the nitrogen (at position 1) and the C5 carbon of the triazole ring can be observed. Conversely, for a 1,5-disubstituted triazole, a correlation would be expected between the substituent protons at position 1 and the C4 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can be used to identify protons that are close in space. In a 1,5-disubstituted triazole, a Nuclear Overhauser Effect (NOE) can often be observed between the substituent at the 1-position and the substituent at the 5-position, which is not possible in the 1,4-isomer.[1][3]
Quantitative Spectroscopic Data
The following table summarizes the typical chemical shift ranges for the key NMR signals used to differentiate between 1,4- and 1,5-disubstituted triazole isomers.
| Spectroscopic Parameter | 1,4-Disubstituted Triazole | 1,5-Disubstituted Triazole |
| ¹H NMR Chemical Shift (δ) | ||
| Triazole Ring Proton (H-5) | ~ 7.5 - 8.9 ppm[4][5][6] | More shielded than 1,4-isomer |
| ¹³C NMR Chemical Shift (δ) | ||
| Triazole Ring Carbon (C-4) | ~ 139 - 148 ppm[5] | ~ 133 ppm[1] |
| Triazole Ring Carbon (C-5) | ~ 120 - 127 ppm[1][5] | ~ 137 ppm[1] |
Infrared (IR) Spectroscopy
While not as definitive as NMR, IR spectroscopy can provide complementary information. The vibrational modes of the triazole ring are influenced by the substitution pattern.[7] Although specific "marker bands" for each isomer are not always clearly defined and can be substituent-dependent, differences in the fingerprint region (below 1500 cm⁻¹) can be observed between the two isomers.
Mass Spectrometry (MS)
Mass spectrometry is primarily used for determining the molecular weight of the synthesized triazoles. The fragmentation patterns in MS/MS experiments are highly dependent on the nature of the substituents on the triazole ring.[8][9] While differentiation of the 1,4- and 1,5-isomers based solely on their mass spectra can be challenging, in some cases, distinct fragmentation pathways may be identified that allow for their distinction.[10]
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the triazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11][12]
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Record the spectrum on a 300 MHz or higher field NMR spectrometer.[11]
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[12]
¹³C NMR Acquisition:
-
Record the spectrum on the same instrument.
-
Use a standard proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.
HMBC/NOESY Acquisition:
-
Utilize standard 2D pulse programs available on the spectrometer software.
-
Optimize the acquisition parameters (e.g., mixing times for NOESY, long-range coupling constants for HMBC) based on the specific molecule being analyzed.
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]
-
Perform a background scan prior to the sample scan.
Mass Spectrometry
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the sample as needed for the specific instrument and ionization technique.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization (ESI) source.[13]
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of 1,4- and 1,5-disubstituted triazole isomers.
Caption: Workflow for the spectroscopic identification of triazole isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
A Comparative Guide to Modern Triazole Synthesis: Benchmarking New Methodologies Against Established Protocols
For researchers, scientists, and professionals in drug development, the synthesis of triazoles, a key structural motif in many pharmaceuticals and functional materials, is a critical area of study. This guide provides an objective comparison of emerging triazole synthesis methods against established protocols, supported by experimental data and detailed methodologies.
The traditional Huisgen 1,3-dipolar cycloaddition of azides and alkynes has been revolutionized by the advent of "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction offers high yields and regioselectivity for 1,4-disubstituted triazoles.[1][2] An important alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively produces 1,5-disubstituted triazoles.[1][3][4]
In recent years, a host of new methodologies have emerged, aiming to improve upon these established protocols in terms of speed, efficiency, scalability, and environmental impact. These include microwave-assisted synthesis,[5][6] continuous flow chemistry,[7][8][9] one-pot multi-component reactions,[10][11][12] and metal-free approaches like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][14]
Data Presentation: A Comparative Analysis of Key Methods
The following table summarizes quantitative data for the synthesis of representative triazole products using various established and emerging methods. This allows for a direct comparison of key performance indicators such as reaction time, temperature, and yield.
| Method | Product | Reactants | Catalyst/Promoter | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| CuAAC (Conventional) | 1-Benzyl-4-phenyl-1,2,3-triazole | Benzyl azide, Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | Room Temp. | 1-6 h | 76-86 | [15] |
| CuAAC (Microwave) | 1-Benzyl-4-phenyl-1,2,3-triazole | Benzyl azide, Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | None | 65 | 15 min | 90 | [15] |
| RuAAC (Conventional) | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | Benzyl azide, Phenylacetylene | Cp*RuCl(COD) | Dichloroethane | 45 | 30 min | ~95 (crude) | [16] |
| Flow Chemistry (CuAAC) | Rufinamide | 2,6-Difluorobenzyl azide, Propiolamide | Copper tubing reactor | DMSO / H₂O | 110 | 11 min (total residence) | 92 (overall) | [7][9] |
| One-Pot (Cu-Catalyzed) | 1,4-Disubstituted 1,2,3-triazoles | Alkyl halides, Sodium azide, Terminal alkynes | Cu/Al₂O₃ | None (Ball-milling) | Room Temp. | Not specified | High | [11] |
| Green Chemistry (CuAAC) | 1-Substituted triazoles | Organic azides, Acetylene gas | CuI, Et₃N | Water | Room Temp. | Not specified | 29-96 | [2] |
Experimental Protocols: Detailed Methodologies
Established Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Conventional Heating
This protocol describes the synthesis of 1,4-disubstituted 1,2,3-triazoles using a copper(I) catalyst generated in situ.
Materials:
-
Alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the alkyne and azide in the chosen solvent in a round-bottom flask.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add an aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
New Methodology: Microwave-Assisted Triazole Synthesis
This protocol illustrates the significant rate enhancement achieved by using microwave irradiation for the CuAAC reaction.
Materials:
-
Alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Solvent (e.g., DMF, water, or solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine the alkyne, azide, and CuI.
-
If using a solvent, add it to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 65-120 °C) for a short duration (e.g., 5-15 minutes).[5][17]
-
After irradiation, cool the vessel to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, follow a standard aqueous work-up and extraction procedure as described for the conventional method.
-
Purify the product as necessary.
Advanced Methodology: Continuous Flow Synthesis of Rufinamide
This protocol outlines a three-step continuous flow synthesis of the antiepileptic drug Rufinamide, highlighting the benefits of this technology for handling hazardous intermediates and improving scalability.[7][8][9][18]
System Setup:
-
Multiple pump systems for reagent delivery.
-
Microreactors or packed-bed reactors for each reaction step.
-
Back pressure regulator to maintain pressure and prevent solvent boiling.
-
Collection vessel.
Procedure:
-
Step 1: Azide Formation. A stream of 2,6-difluorobenzyl bromide in a suitable solvent is continuously mixed with a stream of sodium azide solution. The mixture flows through a heated reactor coil to form 2,6-difluorobenzyl azide.
-
Step 2: Amide Formation. In a parallel stream, methyl propiolate is reacted with ammonia to form propiolamide.
-
Step 3: Cycloaddition. The output stream from the azide formation is merged with the propiolamide stream and a copper catalyst solution (if not using a copper-based reactor). This combined stream then passes through a heated copper tubing reactor or a reactor containing a solid-supported copper catalyst to effect the cycloaddition.
-
The final product stream is collected, and the rufinamide is isolated through crystallization or extraction. The total residence time for this multi-step synthesis can be as short as 11 minutes, with an overall yield of 92%.[7]
Visualizing the Chemistry: Diagrams of Pathways and Workflows
To further clarify the relationships and mechanisms involved in triazole synthesis, the following diagrams are provided.
References
- 1. longdom.org [longdom.org]
- 2. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 3. RuAAC ‘Click Chemistry’-Mediated Synthesis of 1,5-Disubstituted 1,2,3-Triazoles | springerprofessional.de [springerprofessional.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 6. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential conjugation methods based on triazole formation and related reactions using azides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02698C [pubs.rsc.org]
- 14. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Waste Characterization
Prior to disposal, it is imperative to understand the hazards associated with this compound. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation[1] |
Due to its toxic and irritant properties, this compound is classified as a hazardous waste.[2][3] All waste materials contaminated with this compound, including personal protective equipment (PPE), weighing papers, and empty containers, must be disposed of as hazardous waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following minimum PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A lab coat or other protective clothing.
Step-by-Step Disposal Procedure
The following procedure outlines the safe and compliant disposal of this compound.
Step 1: Waste Segregation
-
AVOID mixing this waste with other chemical waste streams to prevent potentially dangerous reactions.[2]
-
Solid waste (e.g., powder, contaminated wipes) should be collected separately from liquid waste.
Step 2: Containerization
-
Use a designated, leak-proof, and sealable hazardous waste container that is compatible with the chemical.[2]
-
Do not use metal containers for acidic compounds.[4]
-
The container must be in good condition and have a secure lid.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Toxic," "Irritant"
-
The date the waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure the SAA is away from sources of heat, ignition, and incompatible materials.[2]
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not pour this chemical down the drain or dispose of it in the regular trash.[6]
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Logical Flow for Disposal Decision
Caption: Disposal workflow for this compound.
References
- 1. This compound | C10H9N3O2 | CID 115990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 6. 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | C9H7N3O2 | CID 3159718 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 20725-32-0). Adherence to these procedures is critical for ensuring personnel safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield that is compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | Protects against splashes and dust particles that can cause serious eye irritation[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation[1]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator. | Prevents inhalation of dust, which may cause respiratory tract irritation[1]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is crucial for safety.
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood[3].
-
Confirm all necessary PPE is available and in good condition.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly after handling[2].
-
Do not eat, drink, or smoke in the handling area.
-
Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect waste material in a designated, labeled, and sealed container for hazardous waste.
-
Do not mix with other waste streams.
-
-
Spill Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust generation. Dampening the material with water can help prevent it from becoming airborne.
-
Place the collected material into a sealed container for disposal.
-
-
Final Disposal:
-
Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste[2].
-
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention[2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell[2].
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
